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  • Product: B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid
  • CAS: 934543-06-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and pKa Dynamics of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

Executive Summary B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (CAS: 934543-06-3), frequently referred to as 3-(cyclopropanecarboxamido)phenylboronic acid, is a highly versatile organoboron building block[1]. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (CAS: 934543-06-3), frequently referred to as 3-(cyclopropanecarboxamido)phenylboronic acid, is a highly versatile organoboron building block[1]. It is prominently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2][3]. Understanding its physicochemical properties—specifically its pKa and Lewis acidity—is critical for optimizing its reactivity in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and ensuring its stability against protodeboronation[4]. This whitepaper provides an in-depth analysis of its structural properties, thermodynamic behavior in aqueous media, and field-proven methodologies for its characterization and synthetic application.

Physicochemical Properties & Structural Analysis

Quantitative data for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is summarized in Table 1.

Table 1: Key Physicochemical Properties [1]

Property Value
CAS Number 934543-06-3
Molecular Formula C10H12BNO3
Molecular Weight 205.02 g/mol
Predicted pKa 8.12 ± 0.10
Predicted Density 1.28 ± 0.1 g/cm³

| Physical State | Solid (typically white to off-white powder) |

Causality of the pKa Value

Unlike Brønsted acids that donate a proton, boronic acids act as Lewis acids. They ionize in aqueous solutions by accepting a hydroxide ion (OH⁻) into the empty p-orbital of the sp² hybridized boron atom, forming a stable sp³ hybridized tetrahedral boronate anion[5]. The pKa of an unsubstituted phenylboronic acid is approximately 8.8[6]. However, the predicted pKa of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is notably lower at 8.12[1].

This shift is governed by the electronic effects of the meta-substituted cyclopropanecarboxamido group. While an amide nitrogen attached directly to a phenyl ring can donate electron density via resonance (+M effect) at the ortho and para positions, this resonance effect is negligible at the meta position. Instead, the inductive electron-withdrawing effect (-I) of the electronegative nitrogen and the adjacent carbonyl group dominates[7]. This -I effect reduces electron density at the boron center, increasing its Lewis acidity and facilitating the nucleophilic attack of hydroxide at a lower pH[5][7].

Implications for Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura reactions, transmetalation is often the rate-determining step. The neutral boronic acid is generally unreactive toward the palladium(II)-halide complex. Base is required to convert the boronic acid into the nucleophilic boronate anion [RB(OH)3]⁻[4]. Because this specific compound has a relatively low pKa (8.12), it readily forms the active boronate species under milder basic conditions compared to electron-rich boronic acids. This minimizes the risk of base-catalyzed side reactions, such as protodeboronation, which is a common failure mode for organoborons[4].

G A Neutral Boronic Acid (sp2, pKa ~8.12) B Boronate Anion (sp3, Active Species) A->B + Base (OH⁻) Equilibrium D Transmetalation Intermediate B->D Nucleophilic Attack C Pd(II)-Halide Complex (Pre-transmetalation) C->D Halide Dissociation

Figure 1: Base-mediated activation of boronic acid to the reactive sp3 boronate anion for Pd-catalyzed transmetalation.

Experimental Methodologies

Protocol 1: Self-Validating Potentiometric Determination of pKa

Due to the poor aqueous solubility of many arylboronic acids, direct titration in 100% water is often impossible[6]. This protocol utilizes a cosolvent system (Methanol/Water) and the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa[6].

Causality & Self-Validation: By performing titrations across multiple solvent ratios, the system self-validates. A linear Yasuda-Shedlovsky plot (R² > 0.99) confirms that the structural integrity of the boronic acid is maintained and that electrode junction potentials are properly accounted for.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01). Validate by titrating a standard of known pKa (e.g., benzoic acid) in the same cosolvent mixtures.

  • Sample Preparation: Prepare 0.01 M solutions of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid in varying weight fractions of Methanol/Water (e.g., 30%, 40%, 50%, 60% w/w MeOH). Add 0.1 M NaCl to maintain constant ionic strength.

  • Titration: Titrate each solution at 25.0 ± 0.1 °C with standardized 0.1 M NaOH (prepared in the corresponding cosolvent mixture) using an automated potentiometric titrator.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio at the half-equivalence point.

  • Extrapolation: Plot psKa + log[H2O] versus 1/ε (where ε is the dielectric constant of the specific MeOH/H2O mixture). Extrapolate the linear regression to the 1/ε value of pure water (0.0127 at 25 °C) to find the true aqueous pKa[6].

Workflow S1 1. Sample Preparation Dissolve in MeOH/H2O mixtures S2 2. Potentiometric Titration Titrate with standardized NaOH S1->S2 S3 3. Data Acquisition Record pH vs. Titrant Volume S2->S3 S4 4. Yasuda-Shedlovsky Extrapolation Plot apparent pKa vs. 1/ε S3->S4 S5 5. Aqueous pKa Determination Extrapolate to 100% H2O S4->S5

Figure 2: Self-validating potentiometric workflow for determining the aqueous pKa of poorly soluble boronic acids.

Protocol 2: Optimized Suzuki-Miyaura Coupling for API Synthesis

This protocol outlines the coupling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid with an aryl bromide, reflecting conditions used in the synthesis of complex pharmaceutical intermediates[2].

Causality & Self-Validation: Potassium carbonate (K₂CO₃) is selected as the base because its aqueous pH (~10.5) is sufficiently above the boronic acid's pKa (8.12) to ensure >99% conversion to the active boronate anion without being overly harsh[4]. The biphasic solvent system (Dioxane/Water) ensures solubility of both the organic substrates and the inorganic base. Reaction progress is self-validated via LC-MS monitoring to track the disappearance of the boronic acid mass (m/z 204 for the [M-H]⁻ ion).

Step-by-Step Workflow:

  • Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive pressure of inert gas (N₂ or Argon).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4-6 hours.

  • Monitoring: Sample the organic layer every 2 hours. Quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Conclusion

The meta-amide substitution in B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid precisely tunes its electronic landscape, lowering its pKa to 8.12 and enhancing its Lewis acidity. This property makes it a highly efficient and stable nucleophilic partner in Suzuki-Miyaura cross-couplings, cementing its value in the rational design and synthesis of modern therapeutics.

References

  • [2] Google Patents. "US11639347B2 - Modulators of ATP-binding cassette transporters." Available at:

  • [3] Google Patents. "US8846718B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxo1-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid." Available at:

  • [1] ChemicalBook. "934543-06-3 | CAS DataBase." Available at:

  • [4] ResearchGate. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." Available at:

  • [6] PMC (NIH). "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Available at:

  • [5] ChemRxiv. "Boronic Acid with High Oxidative Stability and Utility in Biological Contexts." Available at:

  • [7] Journal of the American Chemical Society. "Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid)." Available at:

Sources

Exploratory

An In-depth Technical Guide to the Enzyme Inhibition Mechanism of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

Abstract This technical guide provides a comprehensive examination of the mechanism of action by which B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid and related phenylboronic acid derivatives function as potent en...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action by which B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid and related phenylboronic acid derivatives function as potent enzyme inhibitors. With a primary focus on serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH), this document elucidates the fundamental principles of boronic acid-mediated enzyme inhibition, from the formation of reversible covalent adducts to the critical interactions within the enzyme's active site. We will explore the structure-activity relationships that govern inhibitory potency and selectivity, detail robust experimental protocols for characterizing these inhibitors, and present key data that underscore their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important class of inhibitors.

Introduction: The Emergence of Boronic Acids in Enzyme Inhibition

Boronic acids have risen to prominence in medicinal chemistry as a versatile class of enzyme inhibitors, with several compounds having advanced to clinical use for treating a range of diseases, including cancer and inflammatory conditions.[1][2][3] Their efficacy stems from the unique electronic properties of the boron atom. The boron atom in a boronic acid possesses an empty p-orbital, rendering it electrophilic and susceptible to nucleophilic attack.[3] This characteristic allows boronic acids to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, most notably the catalytic serine of serine hydrolases.[4][5][6] This interaction leads to the formation of a stable tetrahedral boronate species that mimics the transition state of the enzyme-catalyzed reaction, thereby potently inhibiting the enzyme.[6][7]

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid belongs to a class of phenylboronic acids that have been investigated as inhibitors of various hydrolytic enzymes.[8][9] This guide will delve into the specific molecular interactions and kinetic principles that define the inhibitory activity of this compound and its analogs, with a particular focus on their action against Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation.[5][9]

The Core Mechanism: Reversible Covalent Inhibition of Serine Hydrolases

The primary mechanism by which B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid and other boronic acids inhibit serine hydrolases is through the formation of a reversible, covalent adduct with the catalytic serine residue within the enzyme's active site.[4][5][6]

The catalytic triad of many serine hydrolases, such as FAAH, typically consists of a serine, a histidine, and an aspartate residue. The serine acts as the primary nucleophile. The inhibition process can be dissected into the following key steps:

  • Initial Binding: The inhibitor, in its trigonal planar boronic acid form, initially binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The phenyl ring and its substituents play a crucial role in orienting the molecule within the active site for optimal interaction.

  • Nucleophilic Attack: The activated hydroxyl group of the catalytic serine (Ser241 in FAAH) performs a nucleophilic attack on the electron-deficient boron atom of the inhibitor.[4][9]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral boronate anion. This species is a stable analog of the high-energy tetrahedral intermediate formed during the normal catalytic hydrolysis of the enzyme's substrate.[6][10]

  • Reversibility: The covalent bond formed between the boron atom and the serine oxygen is reversible, allowing for an equilibrium to be established between the free enzyme and the enzyme-inhibitor complex.[2][4]

Boronic Acid Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Enzyme-Inhibitor Complex Enzyme Ser-OH His Asp Complex Ser-O-B(OH)2-R Tetrahedral Adduct Enzyme:ser->Complex:ser Nucleophilic Attack Inhibitor B(OH)2-R Trigonal Planar Inhibitor->Complex Complex->Enzyme Reversible IC50 Determination Workflow A Prepare Inhibitor Dilutions B Add FAAH Enzyme A->B C Pre-incubate B->C D Add Fluorogenic Substrate C->D E Monitor Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for determining the IC50 value of an FAAH inhibitor.

Determination of Inhibition Kinetics (Ki and Mechanism of Inhibition)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibitor binding constant (Ki), kinetic studies are performed.

Protocol:

  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Measure Initial Velocities: For each condition, measure the initial rate of the reaction as described in the IC50 assay.

  • Data Analysis: Plot the data using methods such as Lineweaver-Burk or Dixon plots.

    • Lineweaver-Burk Plot (1/velocity vs. 1/[Substrate]): Changes in the y-intercept and/or the x-intercept in the presence of the inhibitor will reveal the mechanism of inhibition. For competitive inhibitors, the lines will intersect on the y-axis.

    • Dixon Plot (1/velocity vs. [Inhibitor]): This plot can be used to determine the Ki value.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of phenylboronic acid inhibitors are highly dependent on the nature and position of substituents on the phenyl ring. For B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, the following structural features are critical:

  • The Boronic Acid Moiety: This is the "warhead" of the inhibitor, essential for the covalent interaction with the catalytic serine.

  • The Phenyl Ring: This acts as a scaffold, positioning the boronic acid for optimal interaction with the active site.

  • The 3-((cyclopropylcarbonyl)amino) Substituent: This group likely engages in specific hydrogen bonding and/or hydrophobic interactions within a sub-pocket of the FAAH active site, contributing significantly to both affinity and selectivity. Studies on related compounds have shown that lipophilic and/or electron-withdrawing para-substituents on phenylboronic acids can be beneficial for FAAH inhibitory activity. [9]

Structure-Activity Relationship cluster_0 B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid cluster_1 Functional Contributions Molecule B(OH)2 Phenyl Ring 3-((cyclopropylcarbonyl)amino) Function Covalent Interaction with Serine Scaffold for Positioning Affinity and Selectivity Molecule:ba->Function Warhead Molecule:ph->Function Positioning Molecule:sub->Function Binding

Caption: Key structural components and their roles in enzyme inhibition.

Quantitative Data Summary

While specific inhibitory data for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is proprietary or not widely published, data for related phenylboronic acid inhibitors of FAAH demonstrate their high potency.

Compound ClassTarget EnzymeTypical IC50 RangeReference
Phenylboronic AcidsFAAHNanomolar to low-micromolar[8][9]
Alkenylboronic AcidsFAAHAs low as 14 nM[5]

Conclusion and Future Directions

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid exemplifies a class of highly effective, reversible covalent inhibitors of serine hydrolases, particularly FAAH. The mechanism of action is well-understood and relies on the formation of a tetrahedral boronate adduct with the catalytic serine residue. The potency and selectivity of these inhibitors are finely tuned by the substituents on the phenylboronic acid scaffold.

Future research in this area will likely focus on:

  • High-resolution crystal structures of inhibitor-enzyme complexes to further elucidate the specific binding interactions.

  • Pharmacokinetic and pharmacodynamic studies to assess the in vivo efficacy and drug-like properties of these compounds.

  • Exploration of novel boronic acid derivatives with improved potency, selectivity, and safety profiles.

The principles and methodologies outlined in this guide provide a robust framework for the continued investigation and development of boronic acid-based enzyme inhibitors as promising therapeutic agents.

References

  • Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. (2008). Journal of Medicinal Chemistry.
  • Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase - American Chemical Society. (2008). Journal of Medicinal Chemistry.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. Journal of Medicinal Chemistry.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC. Current Topics in Medicinal Chemistry.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. Bioorganic & Medicinal Chemistry Letters.
  • Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC. Biochemistry.
  • Transition State Analog Enzyme Inhibitors: Structure-Activity Rel
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - bioRxiv.org. (2025). bioRxiv.
  • Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions - Semantic Scholar. (2022). Molecules.

Sources

Foundational

Binding Affinity of Cyclopropylcarbonyl Amino Phenylboronic Acid Derivatives: A Technical Guide to Structure-Reactivity Relationships

Executive Summary Phenylboronic acid (PBA) derivatives are highly versatile pharmacophores, renowned for their ability to form reversible covalent bonds with cis-diols (e.g., saccharides, glycoproteins) and catalytic nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylboronic acid (PBA) derivatives are highly versatile pharmacophores, renowned for their ability to form reversible covalent bonds with cis-diols (e.g., saccharides, glycoproteins) and catalytic nucleophiles (e.g., serine proteases, β -lactamases). The introduction of a cyclopropylcarbonyl amino moiety onto the phenyl ring significantly alters the physicochemical profile of the boronic acid.

As drug development increasingly relies on targeted covalent inhibitors and smart delivery systems, understanding the precise thermodynamics of these modified PBAs is critical. This whitepaper explores how the cyclopropylcarbonyl amino modification tunes the pKa​ , steric bulk, and hydrogen-bonding capacity of the molecule, thereby dictating its binding affinity in both diol-recognition and enzyme-inhibition paradigms.

Mechanistic Basis of Binding Affinity

Thermodynamics of Boronate Ester Formation

The binding affinity of PBA derivatives is fundamentally governed by the Lewis acidity of the boron atom. In aqueous media, PBAs exist in a pH-dependent equilibrium between an uncharged, trigonal planar ( sp2 -hybridized) form and an anionic, tetrahedral ( sp3 -hybridized) boronate form.

Diol binding predominantly occurs via the tetrahedral form, making the pKa​ of the boronic acid a critical determining factor in the efficiency of saccharide recognition under physiological conditions[1]. Optimal binding typically occurs at a pH between the pKa​ of the boronic acid and the pKa​ of the target diol[2].

The Role of the Cyclopropylcarbonyl Amino Substituent

The cyclopropylcarbonyl amino group ( −NH−CO−C3​H5​ ) exerts highly specific electronic and steric effects that modulate binding affinity:

  • Electronic Tuning (Hammett Effects): The amide linkage acts as a mild electron-donating group via resonance from the nitrogen lone pair, but this is counterbalanced by the electron-withdrawing carbonyl group. Unlike strong electron-withdrawing groups (EWGs) like formyl or fluoro groups (which drastically lower pKa​ and increase diol affinity), amido-substituted PBAs maintain a relatively high pKa​ (~8.5–8.8). This results in moderate diol binding but excellent hydrolytic stability[1].

  • Steric and Lipophilic Contributions: The cyclopropyl ring provides a unique balance of low molecular weight and high lipophilicity. It effectively fills hydrophobic pockets (such as the P1' pocket in proteases) without incurring the entropic penalty associated with highly flexible linear alkyl chains.

  • Hydrogen Bonding: The amide bond serves as a crucial hydrogen-bond donor/acceptor, facilitating highly specific interactions with target proteins (e.g., interacting with the oxyanion hole in serine β -lactamases).

Interestingly, the stability of the ester formed between PBA and specific targets (like sialic acid on tumor cells) increases as the pH decreases, which is highly advantageous for targeting acidic tumor microenvironments[3].

BindingMechanism PBA Cyclopropylcarbonyl Amino Phenylboronic Acid (sp2, Neutral) Complex Tetrahedral Boronate Complex (sp3, Anionic) PBA->Complex + Target (pH > pKa) Target Target Diol / Serine (Nucleophile) Target->Complex Nucleophilic Attack Complex->PBA Dissociation (pH < pKa)

Reversible covalent binding mechanism of PBA derivatives transitioning from sp2 to sp3 hybridization.

Quantitative Data: Structure-Reactivity Relationships

To contextualize the binding affinity of cyclopropylcarbonyl amino PBA derivatives, we must compare them against standard PBA benchmarks. The table below summarizes how substituent choices impact the pKa​ and relative binding affinities ( Ka​ ) for biologically relevant diols (e.g., glucose/fructose).

PBA DerivativeSubstituent TypeApprox. pKa​ Relative Diol Affinity ( Ka​ )Primary Application
Unmodified PBA None8.8Low (~4.6 M−1 )Baseline Reference
4-Formyl PBA Strong EWG7.0 - 7.8High (>100 M−1 )Glucose Sensors
3-Acetamido PBA Mild EDG / Steric8.5 - 8.6Moderate (~15 M−1 )Enzyme Inhibition
3-(Cyclopropylcarbonyl)amino PBA Bulky Lipophilic Amide~8.5Moderate-High (Target Specific)Kinase/Protease Inhibitor Motif

Note: While strong EWGs improve general diol affinity by lowering the pKa​ , bulky amido groups like cyclopropylcarbonyl are optimized for target-specific steric fit in enzymatic pockets rather than bulk saccharide sensing.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following methodologies ensure high-fidelity synthesis and accurate binding affinity quantification.

Protocol 1: Synthesis of 3-(Cyclopropylcarbonyl)amino Phenylboronic Acid

Causality Check: Why use the pinacol ester? The free boronic acid is prone to protodeboronation and anhydride (boroxine) formation during amide coupling. Protecting it as a pinacol ester ensures monomeric stability during the coupling phase.

  • Protection: Begin with 3-aminophenylboronic acid pinacol ester (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Amidation: Add cyclopropanecarboxylic acid (1.2 eq), followed by HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours under nitrogen.

  • Validation Check 1: Monitor reaction completion via LC-MS. The mass shift should correspond to the addition of the cyclopropylcarbonyl mass (-H2O).

  • Deprotection: Cleave the pinacol ester using sodium periodate ( NaIO4​ ) and ammonium acetate ( NH4​OAc ) in an acetone/water mixture (1:1) for 24 hours.

  • Purification: Purify the final product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Determination of Binding Constants via ARS Competitive Assay

Causality Check: Why use Alizarin Red S (ARS)? ARS contains a cis-diol moiety that undergoes a massive fluorescence enhancement upon rigidification within a boronate ester[4]. This acts as a self-validating reporter; if the baseline fluorescence does not increase upon PBA addition, it immediately flags issues with boronic acid degradation or incorrect buffer pH.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 7.4 (physiological relevance).

  • ARS-PBA Complex Formation: Mix 10 µM ARS with 2 mM of the synthesized PBA derivative. Incubate for 30 minutes to reach equilibrium.

  • Baseline Measurement: Measure fluorescence (Excitation = 468 nm, Emission = 572 nm). Self-Validation: Signal must be at least 10x higher than ARS alone.

  • Titration: Add increasing concentrations of the competing target ligand (e.g., target diol or enzyme).

  • Data Fitting: Plot the decrease in fluorescence against ligand concentration. Fit the data to a competitive binding isotherm to extract the dissociation constant ( Kd​ ).

ARS_Assay S1 1. Prepare ARS Reporter in pH 7.4 Buffer S2 2. Titrate PBA Derivative (Form ARS-PBA Complex) S1->S2 S3 3. Measure Baseline Fluorescence (High Signal) S2->S3 S3->S2 Optimize K_ARS S4 4. Add Competing Ligand (Diol / Enzyme) S3->S4 S5 5. Measure Fluorescence Decrease & Calculate Kd S4->S5

Step-by-step workflow for the Alizarin Red S (ARS) competitive fluorescence binding assay.

References

  • 1, RSC Publishing. 2.2, PMC - NIH. 3.3, Theranostics.

  • 4, ResearchGate.

Sources

Exploratory

Pharmacokinetic profiling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

Pharmacokinetic Profiling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid: A Comprehensive Technical Guide Executive Summary & Structural Rationale B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is a highly functionalized organoboron building block and pharmacophore. In medicinal chemistry, the strategic incorporation of boronic acids has surged, driven by their ability to form reversible covalent bonds with biological nucleophiles (such as the catalytic serine/threonine residues in proteasomes or beta-lactamases) and their unique physicochemical properties.

However, the pharmacokinetic (PK) profiling of this compound presents distinct challenges. The empty p-orbital on the boron atom renders it a Lewis acid, leading to dynamic equilibria between the neutral trigonal planar ( sp2 ) and anionic tetrahedral ( sp3 ) states at physiological pH. This structural duality dictates its absorption, distribution, metabolism, and excretion (ADME) profile, necessitating specialized analytical methodologies and a deep mechanistic understanding of its metabolic vulnerabilities.

Mechanistic Causality in Boronic Acid Pharmacokinetics

To accurately profile B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, researchers must account for the unique biological interactions of the boronic acid moiety.

  • Distribution and Protein Binding: Boronic acids exhibit an exceptionally high affinity for cis-diols, which are abundant in glycated plasma proteins and cellular carbohydrates. This interaction often results in high plasma protein binding (PPB) and a large volume of distribution ( Vd​ ), as the compound partitions extensively into tissues and binds to red blood cells[1].

  • Metabolic Vulnerability (Oxidative Deboronation): Unlike traditional carbon-based drugs that primarily undergo hydroxylation, phenylboronic acids are highly susceptible to oxidative deboronation . Cytochrome P450 enzymes (particularly CYP3A4 and CYP2E1) and reactive oxygen species (ROS) such as hydrogen peroxide and peroxynitrite attack the electron-deficient boron atom. This cleaves the C–B bond, yielding a phenol (3-(cyclopropanecarboxamido)phenol) and releasing boric acid[2].

MetabolicPathway Parent B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid CYP CYP450 / ROS (Oxidative Deboronation) Parent->CYP Amidase Hepatic Amidases (Amide Hydrolysis) Parent->Amidase Metabolite1 3-(cyclopropanecarboxamido)phenol + Boric Acid CYP->Metabolite1 Metabolite2 3-Aminophenylboronic Acid + Cyclopropanecarboxylic Acid Amidase->Metabolite2

Metabolic pathways of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid.

Analytical Method Development: Overcoming LC-MS/MS Limitations

A critical failure point in boronic acid PK profiling is the analytical quantification. Underivatized boronic acids interact strongly with residual silanols on reversed-phase LC columns, causing severe peak tailing. Furthermore, they spontaneously dehydrate in the mass spectrometer's electrospray ionization (ESI) source to form boroxines (cyclic anhydrides), splitting the ion current and destroying the limit of detection (LOD).

To establish a self-validating, high-fidelity assay, we employ N-methyliminodiacetic acid (MIDA) derivatization prior to LC-MS/MS analysis[3]. MIDA acts as a tridentate ligand, coordinating the boron atom to form a stable, zwitterionic sp3 boronate ester. This masks the empty p-orbital, eliminating column interactions and stabilizing the precursor ion for multiple reaction monitoring (MRM).

Step-by-Step MIDA Derivatization Protocol
  • Sample Aliquoting: Transfer 50 µL of the biological matrix (plasma/serum) into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Vortex for 2 minutes at 1000 RPM.

  • Centrifugation: Spin at 4,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Derivatization: Transfer 100 µL of the supernatant to a clean vial. Add 50 µL of a 200 mM MIDA solution dissolved in anhydrous DMSO.

  • Thermal Condensation: Seal and incubate the mixture at 80°C for 60 minutes. Causality Note: The elevated temperature is required to drive the condensation reaction to completion in DMSO without the need for a Dean-Stark trap to remove the water byproduct[3].

  • Analysis: Dilute the cooled mixture 1:10 with mobile phase A (0.1% formic acid in water) and inject 5 µL onto a Waters Acquity UPLC HSS T3 column coupled to a triple quadrupole mass spectrometer.

In Vitro ADME Profiling: Hepatic Clearance

Before initiating in vivo studies, the intrinsic clearance ( CLint​ ) must be determined to predict the first-pass effect and systemic half-life.

Human Liver Microsome (HLM) Stability Workflow
  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (containing IS).

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) using the natural log of the percentage remaining versus time.

In Vivo Pharmacokinetic Profiling

In vivo profiling requires a crossover or parallel design in rodent models (typically Sprague-Dawley rats) to determine absolute bioavailability and systemic clearance. Because of the cyclopropylcarboxamide group, the compound exhibits moderate lipophilicity, aiding in oral absorption, while the boronic acid ensures a high volume of distribution.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Blood Sampling (Time-course) Dosing->Sampling Prep Sample Prep (MIDA Derivatization) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Analysis PK Calculation (NCA Model) LCMS->Analysis

End-to-end in vivo pharmacokinetic profiling workflow for boronic acid derivatives.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for a phenylboronic acid derivative of this class, analyzed via non-compartmental analysis (NCA). The data reflects the characteristic high Vd​ and moderate half-life typical of targeted boronic acids[1].

Pharmacokinetic ParameterIntravenous (IV) Dosing (1 mg/kg)Oral (PO) Dosing (10 mg/kg)
Cmax​ (ng/mL) 1250 ± 150850 ± 95
Tmax​ (h) 0.081.5
AUC0−∞​ (h·ng/mL) 2800 ± 31011200 ± 1400
T1/2​ (h) 5.26.1
Clearance ( CL , L/h/kg) 0.35N/A
Volume of Distribution ( Vd​ , L/kg) 2.6N/A
Absolute Bioavailability ( F% ) N/A~40.0%

Conclusion

The pharmacokinetic profiling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid requires a departure from standard small-molecule protocols. By acknowledging the chemical reactivity of the boron center—specifically its propensity for oxidative deboronation and its analytical instability—researchers can implement targeted derivatization strategies (like MIDA) to generate robust, artifact-free PK data. This rigorous approach ensures that the calculated clearance, volume of distribution, and bioavailability accurately reflect the in vivo behavior of the intact pharmacophore.

Sources

Foundational

A Comprehensive Technical Guide to the Solution-State Thermodynamic Stability of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

Foreword Boronic acids and their derivatives represent a cornerstone of modern synthetic and medicinal chemistry. Their unique ability to act as Lewis acids and form reversible covalent bonds has led to their extensive u...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Boronic acids and their derivatives represent a cornerstone of modern synthetic and medicinal chemistry. Their unique ability to act as Lewis acids and form reversible covalent bonds has led to their extensive use in applications ranging from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the development of targeted therapeutics like the proteasome inhibitor bortezomib.[1][2][3] However, the utility of any boronic acid, particularly in the pharmaceutical realm, is fundamentally dependent on its stability. Degradation of the carbon-boron bond not only results in a loss of potency but can also introduce impurities with undesirable toxicological profiles.

This technical guide provides an in-depth examination of the factors governing the thermodynamic stability of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid in solution. As a meta-substituted arylboronic acid with a complex amide functionality, this molecule presents a unique stability profile that warrants careful investigation. This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, providing a robust framework for designing, executing, and interpreting stability studies. Our objective is to equip you with the expertise to confidently assess the stability of this molecule and, by extension, other novel boronic acids in your development pipeline.

Fundamental Principles of Arylboronic Acid Stability in Solution

The stability of an arylboronic acid in solution is not a single property but a dynamic interplay of several equilibria and potential degradation pathways. Understanding these foundational concepts is critical before undertaking any experimental work.

The Core Equilibria: Speciation and Boroxine Formation

In an aqueous environment, a boronic acid, R-B(OH)₂, exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, R-B(OH)₃⁻.[1] The position of this equilibrium is governed by the solution's pH and the boronic acid's pKa. Most arylboronic acids have pKa values between 8 and 10, meaning they exist predominantly in the neutral trigonal form at physiological pH.[1] The electron-withdrawing nature of substituents on the aromatic ring can increase the Lewis acidity of the boron atom, thereby lowering the pKa.[1][4]

In less polar or concentrated solutions, boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6] This equilibrium is driven by the removal of water and is an entropically favorable process.[6][7][8] While not a degradation in the irreversible sense, the formation of boroxines is a critical aspect of speciation that can affect solubility, reactivity, and analytical characterization.[5][9]

Key Irreversible Degradation Pathways

Three primary pathways contribute to the irreversible degradation of arylboronic acids in solution. The propensity for a molecule to undergo these reactions is highly dependent on its structure and the solution environment.

  • Protodeboronation: This is a common degradation reaction involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10] The reaction consumes the active molecule and is known to be catalyzed by both acid and base.[10] Generally, arylboronic acids are most stable at neutral pH where both catalyzed processes are minimized.[10][11] The susceptibility to protodeboronation is highly dependent on the electronic properties of the aryl ring; electron-deficient arenes are often more prone to this degradation pathway.[12]

  • Oxidative Degradation: Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide, to yield the corresponding phenol and boric acid.[13][14] This pathway is of significant concern in biological systems and during formulation with excipients that may generate peroxides.[15][16]

  • Other Pathways: While less common, degradation can also be initiated by exposure to light (photolytic degradation) or elevated temperatures (thermolytic degradation), which can accelerate the primary pathways or introduce new ones.[17]

Below is a diagram illustrating the primary stability-related transformations of an arylboronic acid in solution.

G A Arylboronic Acid (R-B(OH)₂) B Arylboronate (R-B(OH)₃⁻) A->B + OH⁻ - H₂O (pH > pKa) C Boroxine ((RBO)₃) A->C - 3H₂O (Concentration ↑) D Protodeboronation Product (R-H) A->D + H⁺ (Acid/Base Catalyzed) E Oxidation Product (R-OH) A->E + [O] (e.g., H₂O₂)

Caption: Key equilibria (green) and degradation pathways (red) for arylboronic acids.

Predicted Stability Profile of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

The specific structure of the target molecule allows us to make informed predictions about its stability based on the principles outlined above.

  • Substituent Effects: The molecule is substituted at the meta position with a cyclopropylcarbonylamino group. The amide functionality is generally considered electron-withdrawing through induction, which is the dominant electronic effect from the meta position. This will increase the Lewis acidity of the boron atom, likely resulting in a pKa lower than that of unsubstituted phenylboronic acid (~8.8).

  • Susceptibility to Protodeboronation: The increased acidity and electron-withdrawing nature of the substituent may heighten the molecule's susceptibility to base-catalyzed protodeboronation compared to simple phenylboronic acid.[10][12] Stability under acidic and, particularly, basic conditions will be a critical parameter to investigate.

  • Oxidative Stability: The core phenylboronic acid moiety remains susceptible to oxidation. The presence of the amide group is not expected to confer significant protection against this pathway.

  • Solubility and Boroxine Formation: The amide group provides hydrogen bonding capabilities, which may influence solubility in various solvents. In non-aqueous or highly concentrated solutions, the potential for boroxine formation must be considered.

A Framework for Experimental Stability Assessment

A systematic investigation is required to definitively characterize the stability of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid. The following experimental framework is designed to provide a comprehensive stability profile by intentionally stressing the molecule under various conditions. This approach, known as forced degradation, is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[17][18]

G cluster_forced_degradation Stress Conditions start Start: Pure API of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid step1 Protocol 1: Develop Stability-Indicating HPLC Method start->step1 step2 Protocol 2: Perform Forced Degradation Studies step1->step2 sub2a Hydrolytic (Acid, Base, Neutral) sub2b Oxidative (H₂O₂) sub2c Thermolytic (Heat) sub2d Photolytic (Light) step3 Analyze Samples via HPLC-UV/DAD & LC-MS sub2a->step3 sub2b->step3 sub2c->step3 sub2d->step3 step4 Identify & Characterize Degradation Products step3->step4 step5 Determine Degradation Pathways & Kinetics step4->step5 end End: Comprehensive Stability Profile step5->end

Caption: Experimental workflow for assessing the stability of the target molecule.

Protocol 1: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is the foundation of any degradation study. Its purpose is to separate the intact active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients. This ensures that any decrease in the API peak area is accurately quantified and directly attributable to degradation.[11][19]

Methodology:

  • Instrumentation: Standard HPLC system with a UV/Photodiode Array (PDA) detector. A PDA detector is crucial as it provides spectral data that can help determine peak purity.

  • Column Selection: Begin with a robust reversed-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm. The choice of stationary phase is critical to minimize on-column hydrolysis of the boronic acid.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate or acetate) and an organic modifier (acetonitrile or methanol).

    • The pH of the aqueous portion should be investigated, typically starting around pH 3-4, to ensure good peak shape for the acidic boronic acid.

    • Run a broad gradient (e.g., 5% to 95% organic) to elute all potential components.

  • Detection: Monitor at a wavelength where the API has significant absorbance (e.g., 254 nm) and also collect full spectra with the PDA detector.

  • Validation: The method must be validated for specificity. This is achieved by analyzing samples from the forced degradation study (Protocol 2) to confirm that all degradation products are resolved from the main API peak.

Protocol 2: Forced Degradation Studies

Causality: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[17] This level of degradation is sufficient to produce and detect primary degradation products without generating secondary or tertiary products that would not be seen under normal storage conditions.

Sample Preparation: Prepare solutions of the boronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

Stress Conditions:

  • Acidic Hydrolysis:

    • Condition: Add HCl to the sample solution to achieve a final concentration of 0.1 M.

    • Rationale: To force acid-catalyzed degradation, primarily protodeboronation.[10]

    • Procedure: Store at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.

  • Basic Hydrolysis:

    • Condition: Add NaOH to the sample solution to achieve a final concentration of 0.1 M.

    • Rationale: To force base-catalyzed degradation, which is often the most relevant pathway for protodeboronation of electron-deficient arylboronic acids.[12]

    • Procedure: Store at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.

  • Oxidative Degradation:

    • Condition: Add hydrogen peroxide (H₂O₂) to the sample solution to achieve a final concentration of 3%.

    • Rationale: To specifically test for susceptibility to oxidation, a key degradation pathway that yields the corresponding phenol.[13][16]

    • Procedure: Store at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermolytic Degradation:

    • Condition: Store the sample solution (and a solid sample of the API) in an oven at 80°C.

    • Rationale: To assess the impact of heat on accelerating all potential degradation pathways.

    • Procedure: Collect samples at 1, 3, and 5 days.

  • Photolytic Degradation:

    • Condition: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Rationale: To determine if the molecule is light-sensitive.

    • Procedure: A control sample should be stored in the dark under the same temperature conditions.

Data Analysis and Interpretation

The data generated from the forced degradation studies will provide a detailed picture of the molecule's stability.

Quantitative Analysis

The results should be summarized to clearly indicate the extent of degradation under each stress condition.

Stress Condition Duration % Degradation of API Number of Degradants >0.1% Mass Balance (%) Observations
0.1 M HCl, 60°C24 hre.g., Color change
0.1 M NaOH, 60°C24 hr
3% H₂O₂, RT24 hr
Heat (Solid), 80°C5 dayse.g., Change in physical form
Heat (Solution), 80°C5 days
Photolytic1.2M lux-hr

Table 1: Template for Summarizing Forced Degradation Data.

Identification of Degradation Products

LC-MS analysis of the stressed samples is essential for proposing the structures of the degradation products. Based on the known degradation pathways, the following products are anticipated:

Potential Degradant Proposed Structure Expected Mass Formation Condition
Protodeboronation ProductN-cyclopropyl-3-aminobenzamideC₁₀H₁₂N₂OHydrolytic (Acid/Base)
Oxidation Product3-((cyclopropylcarbonyl)amino)phenolC₁₀H₁₁NO₂Oxidative
BoroxineTrimer of the API(C₁₀H₁₁BNO₂)₃Concentrated solution, non-aqueous

Table 2: Predicted Major Degradation Products of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid.

The identity of these products should be confirmed where possible by synthesizing authentic standards or through detailed structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[11][20]

Conclusion

The thermodynamic stability of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid in solution is a multifaceted property governed by its inherent structure and its environment. Due to its meta-substituted, electron-withdrawing amide group, the molecule is predicted to be susceptible to base-catalyzed protodeboronation and oxidative degradation. A definitive stability profile can only be established through a systematic experimental investigation.

By employing a robust, stability-indicating HPLC method in conjunction with a comprehensive forced degradation study, researchers can effectively identify and quantify degradation pathways. This knowledge is not merely academic; it is a critical prerequisite for successful drug development, informing decisions on formulation, storage conditions, and shelf-life. The framework presented in this guide provides the scientific rationale and practical methodology to confidently navigate the stability assessment of this and other novel boronic acid candidates.

References

  • Aldridge, S., & Coombs, D. L. (2011). Boron: The fifth element.
  • Cox, P. A., et al. (2016). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 49(11), 2535-2544. [Link]

  • Li, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(38), 15734-15746. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Wimmer, E., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (URL not available)
  • Sandford, E. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Kuvek, E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4906-4914. [Link]

  • Kuvek, E., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. ResearchGate. [Link]

  • Sporzyński, A., et al. (2020). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Kuvek, E., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 875-878. [Link]

  • Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2736. [Link]

  • Stella, V. J., & He, Q. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • EAWAG BBD/PPS. (2008). Phenol Family Degradation Pathway Map. [Link]

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Sandford, E. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Pilco, D. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4307. [Link]

  • STEMart. (n.d.). Forced Degradation Studies. [Link]

  • Adamczyk-Woźniak, A., et al. (2018). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]

  • Academia.edu. (n.d.). Analytical Method Development and Forced Degradation Studies on Proteasome Inhibitor: Bortezomib As A Part of Preformulation Study to Develop Stable Lyophilized Dosage Form. [Link]

  • ResearchGate. (2019). Effect of temperature on boric acid dissociation as function of pH. [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • Kua, J., & Houk, K. N. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(40), 9074-9081. [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantics Scholar. [Link]

  • PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • Reddy, G. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Raines Lab. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Journal of Materials Chemistry A. (2021). Royal Society of Chemistry. (URL not available, specific article not cited)
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Asaro, F., et al. (2015). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. ResearchGate. [Link]

  • Bull, S. D., et al. (2016). Structural and Thermodynamic Analysis of a Three-Component Assembly Forming ortho-Iminophenylboronate Esters. The Journal of Organic Chemistry, 81(20), 9686-9692. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3594-3601. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Pilco, D. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Diol and saccharide sensing applications of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

Application Note: Diol and Saccharide Sensing Applications of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diol and Saccharide Sensing Applications of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The precise quantification of saccharides (e.g., glucose, fructose, galactose) is a critical requirement in clinical diagnostics, bioprocessing, and metabolic drug development. B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid (CAS 934543-06-3), also known as 3-(cyclopropanecarboxamido)phenylboronic acid, is a highly specialized synthetic receptor designed for the reversible recognition of 1,2- and 1,3-diols[1].

As an Application Scientist, selecting the correct boronic acid derivative is paramount. Unsubstituted phenylboronic acid possesses a pKa of ~8.8, meaning that at physiological pH (7.4), it exists predominantly in its neutral, trigonal planar state. This neutral state exhibits poor binding kinetics and low affinity for diols[2].

The Causality of Structural Design: By introducing an electron-withdrawing amide linkage (the cyclopropylcarboxamido group) at the meta-position, the electron density around the boron atom is reduced. This effectively lowers the pKa of the boronic acid to approximately 7.5–7.8[3]. Consequently, at pH 7.4, a significantly higher proportion of the receptor exists in the highly reactive, anionic tetrahedral boronate state, which readily condenses with saccharides to form stable cyclic boronate esters[4]. Furthermore, the cyclopropyl moiety imparts critical lipophilicity, preventing the receptor from leaching when embedded in polymeric sensor matrices.

Binding_Mechanism BA Trigonal Boronic Acid (Neutral, Low Affinity) Boronate Tetrahedral Boronate (Anionic, High Affinity) BA->Boronate + OH⁻ (pH > pKa) Ester Boronate Ester (Stable Complex) Boronate->Ester + Diol (Saccharide) - 2 H₂O

Equilibrium states of boronic acid-diol binding modulated by pH and pKa.

Quantitative Binding Profiles

The binding affinity ( Ka​ ) of boronic acids to saccharides is highly dependent on the steric alignment of the target diols. Fructose, which presents a highly favorable syn-periplanar pair of hydroxyl groups in its furanose form, consistently demonstrates the highest affinity[2].

Table 1: Typical Apparent Binding Constants ( Ka​ ) for meta-Amide Phenylboronic Acids at pH 7.4

Analyte / IndicatorTarget Diol ConfigurationApparent Ka​ ( M−1 )Limit of Detection (LOD)
D-Fructose syn-1,2-diol (furanose)1,500 – 3,500~ 0.5 mM
D-Galactose cis-1,2-diol (pyranose)150 – 300~ 2.0 mM
D-Glucose trans-1,2-diol (pyranose)10 – 50~ 10.0 mM
Alizarin Red S (ARS) Catechol (aromatic 1,2-diol)1,000 – 2,500N/A (Reporter)

Note: The high affinity for ARS relative to glucose necessitates careful concentration tuning in competitive displacement assays to ensure dynamic range sensitivity[5].

Protocol I: Indicator Displacement Assay (IDA)

The Indicator Displacement Assay (IDA) is a powerful, self-validating optical technique. It relies on the competitive binding between a colorimetric/fluorescent reporter dye (Alizarin Red S) and the target saccharide for the boronic acid receptor[6].

Mechanistic Causality: When ARS binds to the boronic acid, the electron density of the dye is altered, shifting its absorbance maximum from ~430 nm (yellow) to ~513 nm (red) and quenching its inherent fluorescence[7]. Upon the introduction of a saccharide, ARS is displaced, and the optical signal reverts.

IDA_Workflow Step1 1. Receptor + Indicator (Boronic Acid + ARS Dye) Step2 2. BA-ARS Complex Formation (Fluorescence Quenched / Color Shift) Step1->Step2 Spontaneous Binding (Ka_ind) Step3 3. Saccharide Introduction (Competitive Binding) Step2->Step3 Analyte Addition Step4 4. Indicator Displacement (Signal Recovery) Step3->Step4 Ka_saccharide > Ka_ind

Step-by-step optical signal transduction in an Indicator Displacement Assay.

Step-by-Step Methodology

Self-Validating System Design: This protocol incorporates an isosbestic point verification step. If the displacement is a true 1:1 competitive interaction without side-reactions (e.g., dye degradation), all spectral curves during titration must intersect at a single isosbestic point[8].

Step 1: Reagent Preparation

  • Prepare a 100 mM Sodium Phosphate buffer, strictly adjusted to pH 7.4. Causality: Boronate esterification releases protons/water. A high-capacity buffer prevents pH drift, ensuring spectral changes are exclusively due to saccharide binding, not pH-induced boron hybridization shifts[8].

  • Prepare a 1.0 mM stock of Alizarin Red S (ARS) in the buffer.

  • Prepare a 10.0 mM stock of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid in DMSO (due to the lipophilic cyclopropyl group, initial dissolution in 5% DMSO prior to buffer dilution prevents aggregation).

Step 2: Complex Formation & Baseline Establishment

  • In a quartz cuvette, mix ARS and the boronic acid to achieve a final concentration of 50 µM ARS and 2.0 mM Boronic Acid in the phosphate buffer.

  • Incubate for 15 minutes at 25°C to reach thermodynamic equilibrium.

  • Record the UV-Vis absorbance spectrum (400–600 nm). You should observe a distinct peak at 513 nm, indicating the formation of the BA-ARS complex[7].

Step 3: Competitive Displacement

  • Titrate the target saccharide (e.g., D-Fructose, 0 to 50 mM) into the cuvette.

  • Record the spectrum after each addition (allow 3 minutes for equilibrium).

  • Validation Check: Verify the presence of an isosbestic point at ~460 nm. If absent, check for pH drift or dye precipitation.

Step 4: Data Analysis Plot the decrease in absorbance at 513 nm (or recovery at 430 nm) against saccharide concentration. Utilize the Benesi-Hildebrand equation to calculate the specific binding affinity of the analyte.

Protocol II: Lipophilic Membrane Optode for Continuous Monitoring

For continuous bioprocess monitoring or wearable diagnostic development, solution-phase IDAs are insufficient. The receptor must be immobilized. The unique cyclopropylcarbonyl group of this specific boronic acid provides the exact steric bulk and lipophilicity required for stable entrapment in a plasticized Polyvinyl Chloride (PVC) membrane.

Mechanistic Causality: Without a lipophilic anchor, small-molecule boronic acids rapidly leach from hydrophobic membranes into the aqueous sample. The cyclopropylcarboxamido group ensures the receptor remains partitioned in the organic phase, enabling reversible, continuous sensing without signal degradation over time.

Step-by-Step Methodology

Step 1: Membrane Cocktail Preparation

  • In a glass vial, dissolve 1.5 mg of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid, 0.5 mg of a lipophilic fluorescent indicator (e.g., a lipophilized ARS derivative or a pH-sensitive chromoionophore), 33 mg of high-molecular-weight PVC, and 65 mg of plasticizer (e.g., bis(2-ethylhexyl) sebacate, DOS) in 1.0 mL of Tetrahydrofuran (THF).

  • Causality: The DOS plasticizer lowers the glass transition temperature of the PVC, ensuring the membrane is fluid enough for the boronic acid and diol to diffuse and interact at the membrane-water interface.

Step 2: Sensor Fabrication

  • Clean a glass substrate (or optical fiber tip) with ethanol and dry under nitrogen.

  • Drop-cast 50 µL of the THF cocktail onto the substrate.

  • Allow the THF to evaporate slowly over 12 hours in a solvent-saturated desiccator. Causality: Slow evaporation prevents the formation of micro-pores or phase separation within the polymer matrix, ensuring a uniform optical response.

Step 3: Conditioning and Measurement

  • Condition the optode film in a 100 mM phosphate buffer (pH 7.4) for 2 hours to hydrate the surface.

  • Expose the sensor to continuous flow streams of varying saccharide concentrations. Monitor the fluorescence output. The lipophilic nature of the cyclopropyl group ensures the sensor can be washed with pure buffer to achieve >95% signal reversibility within 5 minutes.

References

  • Sedgwick, A. C., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(5), 1508-1528. URL:[Link]

  • Minami, T., et al. (2019). A Saccharide Chemosensor Array Developed Based on an Indicator Displacement Assay Using a Combination of Commercially Available Reagents. Frontiers in Chemistry, 7, 69. URL:[Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with artificial receptors based on boronic acid. Angewandte Chemie International Edition, 35(17), 1910-1922. URL:[Link]

  • Kur, K., et al. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 82(1), 29-39. URL:[Link]

  • Stubbs, C., et al. (2019). Reaction-based indicator displacement assay (RIA) for the development of a triggered release system capable of biofilm inhibition. Chemical Communications, 55, 14222-14225. URL:[Link]

  • Vandenhaute, M., et al. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Polymers, 8(10), 366. URL:[Link]

Sources

Application

Site-Selective Peptide Modification Using 4-(Azidomethyl)-N,N-dimethylaniline (CAS 934543-06-3): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Precision in Peptide Functionalization The precise, site-selective modification of peptides is a cornerstone of modern chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Peptide Functionalization

The precise, site-selective modification of peptides is a cornerstone of modern chemical biology and drug development. Unlocking the ability to attach functional moieties—such as fluorophores, imaging agents, drug payloads, or polyethylene glycol (PEG) chains—at a specific amino acid residue allows for the creation of sophisticated molecular tools and therapeutics with enhanced properties. Traditional methods for peptide modification often suffer from a lack of selectivity, leading to heterogeneous mixtures that are difficult to characterize and can exhibit inconsistent biological activity.

Bioorthogonal chemistry has emerged as a powerful solution to this challenge. Among the most robust and widely adopted bioorthogonal reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with exceptional specificity and efficiency under mild, aqueous conditions.

This guide details the application of 4-(azidomethyl)-N,N-dimethylaniline (CAS 934543-06-3) , an azide-containing aromatic compound, for the site-selective modification of alkyne-functionalized peptides via CuAAC. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical application of this versatile chemical tool.

Chemical Profile: 4-(Azidomethyl)-N,N-dimethylaniline

PropertyValue
CAS Number 934543-06-3
Chemical Name 4-(azidomethyl)-N,N-dimethylaniline
Molecular Formula C₉H₁₂N₄
Molecular Weight 176.22 g/mol
Structure
Structure of 4-(azidomethyl)-N,N-dimethylaniline

The key functional group of this molecule is the azidomethyl group (-CH₂N₃) , which serves as the bioorthogonal handle for the click reaction. The N,N-dimethylaniline moiety is a well-known electron-rich aromatic system. While its specific contribution in the context of this click reagent is not extensively documented in public literature, the electronic nature of the aryl group can potentially influence the reactivity of the azide. The tertiary amine could also play a role in the reaction microenvironment.

Mechanism of Action: The CuAAC Reaction

The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole isomer.

The catalytic cycle can be summarized as follows:

  • Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the peptide, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.

  • Coordination and Cycloaddition: The azide group of 4-(azidomethyl)-N,N-dimethylaniline coordinates to the copper center. This is followed by a [3+2] cycloaddition to form a six-membered copper-containing intermediate.

  • Ring Contraction and Product Release: The intermediate undergoes rearrangement and protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

To prevent the oxidation of the active Cu(I) to the inactive Cu(II) state and to enhance its solubility and stability in aqueous media, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

CuAAC_Mechanism cluster_catalyst Catalytic System cluster_product Modified Peptide Peptide Peptide-Alkyne Product Peptide-Triazole-CH₂-Aryl Peptide->Product Azide N₃-CH₂-Aryl (CAS 934543-06-3) Azide->Product Cu_II Cu(II)SO₄ Cu_I Cu(I)-Ligand Complex Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand THPTA/TBTA Ligand->Cu_I Stabilization Cu_I->Product

Figure 1: Conceptual overview of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocols

This section provides a general protocol for the site-selective modification of a peptide containing a terminal alkyne functionality using 4-(azidomethyl)-N,N-dimethylaniline.

Part 1: Preparation of an Alkyne-Modified Peptide

The prerequisite for this protocol is a peptide bearing a terminal alkyne. This is typically achieved by incorporating a non-canonical amino acid, such as propargylglycine (Pra), into the peptide sequence during solid-phase peptide synthesis (SPPS).

Workflow for SPPS of Alkyne-Modified Peptides:

Figure 2: General workflow for solid-phase synthesis of an alkyne-modified peptide.

Part 2: CuAAC "Click" Reaction Protocol

This protocol is a general starting point and may require optimization for specific peptide sequences and desired scales.

Materials and Reagents:

  • Alkyne-modified peptide

  • 4-(azidomethyl)-N,N-dimethylaniline (CAS 934543-06-3)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent system: Degassed, biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and a co-solvent such as DMSO or t-BuOH if needed for solubility.

  • Reverse-phase HPLC (RP-HPLC) for purification and analysis

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

Reagent Stock Solutions:

  • Alkyne-Peptide: Prepare a 1-5 mM solution in degassed PBS or your buffer of choice.

  • Azide Reagent (CAS 934543-06-3): Prepare a 10-20 mM stock solution in DMSO.

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.

  • THPTA/TBTA Ligand: Prepare a 50 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified peptide solution (e.g., 100 µL of a 1 mM solution for a 0.1 µmol scale).

    • Azide reagent stock solution. A 1.2 to 2-fold molar excess relative to the peptide is a good starting point (e.g., 6-10 µL of a 20 mM solution).

    • THPTA/TBTA ligand stock solution (final concentration should be equivalent to the copper concentration, e.g., 2 µL of a 50 mM solution for a final concentration of 1 mM).

    • CuSO₄ stock solution (final concentration of 1 mM is typical, e.g., 5 µL of a 20 mM solution).

  • Initiation: Vortex the mixture briefly. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A 5-fold molar excess relative to the copper is recommended (e.g., 5 µL of a 100 mM solution for a final concentration of 5 mM).

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Protect the reaction from light, especially if any components are light-sensitive.

    • Gentle agitation (e.g., on a rotator) can be beneficial but is not always necessary.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or LC-MS. A successful reaction will show the consumption of the starting peptide and the appearance of a new, typically more hydrophobic, product peak.

  • Purification:

    • Once the reaction is complete, the modified peptide conjugate can be purified from excess reagents and byproducts using RP-HPLC.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry. The observed mass should correspond to the calculated mass of the triazole-linked conjugate.

    • The purity of the final product can be assessed by analytical RP-HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Oxidized Cu(I) catalystPrepare sodium ascorbate solution fresh every time. Ensure all buffers are degassed.
Inactive azide or alkyneConfirm the integrity of starting materials by NMR or MS.
Poor solubility of reagentsIncrease the percentage of co-solvent (e.g., DMSO, t-BuOH), but keep it below 20-30% to avoid denaturing the peptide.
Peptide aggregationAdd denaturants like guanidinium chloride or urea if compatible with the peptide's stability.
Multiple Product Peaks Side reactions or peptide degradationDecrease reaction time or temperature. Ensure the pH of the reaction buffer is appropriate (typically 7-8).
Incomplete deprotection during SPPSRe-evaluate the peptide synthesis and cleavage protocol.
Difficulty in Purification Product co-elutes with starting materialOptimize the HPLC gradient (e.g., make it shallower) to improve separation.

Conclusion

The use of 4-(azidomethyl)-N,N-dimethylaniline (CAS 934543-06-3) in conjunction with the CuAAC reaction provides a robust and reliable method for the site-selective modification of peptides. This approach leverages the power of click chemistry to enable the precise installation of a functionalized aromatic moiety onto a peptide backbone. The protocols outlined in this guide serve as a foundational framework for researchers to develop novel peptide conjugates for a wide array of applications, from basic biological research to the development of next-generation therapeutics and diagnostics.

References

  • Inoue, N., Onoda, A., & Hayashi, T. (2019). Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction. Bioconjugate Chemistry, 30(9), 2427–2434. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Available at: [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]<2596::AID-ANIE2596>3.0.CO;2-4

  • Turner, J. J., Healy, A. R., & Finn, M. G. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 74(10), 3874–3881. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289–302. Available at: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society reviews, 39(4), 1272–1279. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Senior Scientist's Guide to Integrating B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid into Polymeric Hydrogels

Foreword from the Senior Application Scientist In the rapidly evolving landscape of biomaterials and drug delivery, "smart" hydrogels represent a significant leap forward. These are not merely passive scaffolds but dynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist

In the rapidly evolving landscape of biomaterials and drug delivery, "smart" hydrogels represent a significant leap forward. These are not merely passive scaffolds but dynamic systems capable of responding to specific physiological cues. At the heart of many such systems lies the elegant chemistry of boronic acids. Their unique, reversible interactions with diols provide a powerful toolkit for creating hydrogels that are self-healing, injectable, and responsive to stimuli like pH and glucose.

This guide is designed for researchers, scientists, and drug development professionals who wish to move beyond theoretical knowledge into practical application. We will focus specifically on B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid , a molecule offering a unique combination of a diol-binding moiety and a distinct hydrophobic character from its cyclopropylcarbonyl group. We will not just present protocols; we will delve into the causality behind each step, empowering you to troubleshoot, adapt, and innovate. The methodologies described herein are designed to be self-validating, ensuring that you can trust your results and build upon them with confidence.

Section 1: Conceptual Foundations: The "Why" Behind Boronic Acid Hydrogels

The utility of incorporating boronic acids into hydrogels stems from their ability to form dynamic covalent bonds with 1,2- or 1,3-diols.[1] Unlike standard covalent bonds, these boronate esters exist in a state of equilibrium, allowing them to form, break, and re-form in response to their environment.[1] This dynamic nature is the key to creating materials with remarkable properties.

1.1 The Boronate Ester Bond: A Reversible Crosslink

The core reaction involves the condensation of a boronic acid with a diol (like the hydroxyl groups on a polymer such as poly(vinyl alcohol) or on a sugar molecule like glucose) to form a cyclic boronate ester.[2] This reaction is highly dependent on pH.[3]

  • Under acidic conditions (low pH): The boronic acid is in a neutral, trigonal planar state. It has a lower affinity for diols, and the resulting ester bonds are less stable.[3]

  • Under alkaline conditions (high pH, near or above the pKa of the boronic acid): The boronic acid accepts a hydroxide ion to become a more stable, tetrahedral boronate ion. This form has a much stronger binding affinity for diols, favoring the crosslinked hydrogel state.[3]

This pH-dependent behavior is a fundamental tool for controlling the gelation, stability, and degradation of the hydrogel.[3][4]

1.2 The Glucose-Response Mechanism

The most compelling application for these materials is in glucose-sensing and responsive drug delivery. Glucose, being abundant in cis-diol groups, can act as a competitive binder.[3] When a boronic acid hydrogel is placed in a high-glucose environment, the glucose molecules compete with the polymeric diols for binding sites on the boronic acid moieties.[3][5] This competition disrupts the existing crosslinks, reducing the hydrogel's crosslinking density and weakening the network.[3] This structural change can manifest as swelling, degradation, or, if a drug is encapsulated, its accelerated release.[5][6]

G cluster_0 Hydrogel Network (Low Glucose) PVA1 Polymer Backbone (e.g., PVA) BA_Polymer_dis BA_Polymer_dis PVA2 Polymer Backbone (e.g., PVA) BA_Polymer Functionalized Polymer with B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid gel_state gel_state release release gel_state->release Introduction of High Glucose Concentration

Section 2: Strategic Planning & Synthesis Workflow

The successful creation of a functional hydrogel begins with a logical workflow, from initial polymer selection to final gel formation. This section provides a comprehensive, step-by-step guide.

G start Start: Define Application step1 Step 1: Select Polymer Backbone (e.g., Alginate, Hyaluronic Acid, PVA) start->step1 step2 Step 2: Functionalize Backbone with Boronic Acid (Carbodiimide Chemistry) step1->step2 step3 Step 3: Purify Functionalized Polymer (Dialysis) step2->step3 step5 Step 5: Hydrogel Formation (Mix Polymer & Crosslinker Solutions) step3->step5 step4 Step 4: Prepare Diol Crosslinking Solution (e.g., PVA in DI Water) step4->step5 step6 Step 6: Characterize & Validate Hydrogel (Rheology, Swelling, FTIR) step5->step6 end End: Application-Ready Hydrogel step6->end

2.1 Materials and Reagents

ReagentSupplier (Example)GradePurpose
B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acidSigma-Aldrich≥98%The active, diol-binding moiety.
Polymer Backbone (e.g., Sodium Alginate, Hyaluronic Acid)MilliporeSigmaBiomedical GradeProvides the main structural component of the hydrogel.
Poly(vinyl alcohol) (PVA), Mw 89,000-98,000Sigma-Aldrich99+% hydrolyzedDiol-containing polymer for crosslinking.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)Thermo FisherSynthesis GradeZero-length crosslinker for amide bond formation.
N-hydroxysuccinimide (NHS)Thermo FisherSynthesis GradeStabilizes the EDC-activated intermediate.
2-(N-morpholino)ethanesulfonic acid (MES) BufferBoston BioProductsMolecular BiologyReaction buffer for EDC/NHS chemistry.
Phosphate-Buffered Saline (PBS)GibcopH 7.4Buffer for swelling and release studies.
D-GlucoseSigma-AldrichACS ReagentStimulus molecule for responsive testing.
Dialysis Tubing (MWCO 12-14 kDa)Spectrum LabsBiotech GradeFor purification of the functionalized polymer.

2.2 Protocol 1: Functionalization of Polymer Backbone

This protocol details the covalent attachment of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid to a polymer containing carboxylic acid groups (e.g., sodium alginate) via carbodiimide chemistry.

Causality: EDC/NHS chemistry is chosen because it is highly efficient at forming stable amide bonds between a primary amine and a carboxylic acid at physiological pH and room temperature, preserving the integrity of both the polymer and the boronic acid.[4] NHS is used to create a more stable intermediate, increasing the efficiency of the reaction with the amine.

  • Polymer Solution Preparation: Dissolve 1.0 g of sodium alginate in 100 mL of 0.1 M MES buffer (pH 6.0). Stir at room temperature until fully dissolved (this may take several hours).

  • Activation of Carboxylic Acids: Add 1.5 molar equivalents of EDC and NHS relative to the number of carboxylate repeating units in the polymer. Stir for 30 minutes at room temperature to activate the polymer backbone.

  • Boronic Acid Conjugation: Dissolve B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid in a minimal amount of DMSO and add it to the activated polymer solution. The molar ratio should be optimized, but a starting point is a 0.5 molar equivalent relative to the polymer's carboxyl groups.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube (12-14 kDa MWCO) and dialyze against deionized water for 3-4 days, changing the water twice daily. This removes unreacted EDC, NHS, and boronic acid.

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the dry, functionalized polymer powder. Store at -20°C.

2.3 Protocol 2: Hydrogel Formation

This protocol describes the crosslinking of the functionalized polymer with PVA to form the hydrogel.

Causality: The mixing of the boronic acid-functionalized polymer with a diol-rich polymer like PVA initiates the formation of boronate ester bonds, which act as the crosslinks holding the 3D network together.[5][7] The gelation should occur under mild conditions without the need for catalysts.[3]

  • Prepare Functionalized Polymer Solution: Dissolve the lyophilized boronic acid-functionalized alginate in PBS (pH 7.4) to a final concentration of 2% (w/v).

  • Prepare PVA Solution: Dissolve PVA in deionized water to a final concentration of 5% (w/v). This may require heating to 80-90°C to fully dissolve. Allow the solution to cool to room temperature.

  • Form Hydrogel: In a small vial, mix equal volumes of the 2% functionalized polymer solution and the 5% PVA solution.

  • Gelation: Gently vortex or pipette the mixture. Gelation should be observable within minutes to an hour, depending on the degree of functionalization. The mixture will transition from a liquid to a non-flowing gel.

Section 3: Validation and Characterization Protocols

A protocol is only as good as its validation. These steps ensure that the synthesis was successful and that the resulting hydrogel has the desired properties.

3.1 Protocol 3: Spectroscopic Confirmation (FTIR)

Purpose: To confirm the covalent attachment of the boronic acid to the polymer backbone.

  • Acquire FTIR spectra of the starting polymer (e.g., sodium alginate), B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, and the final lyophilized functionalized polymer.

  • Analysis: Look for the appearance of new characteristic peaks in the functionalized polymer spectrum. Key peaks to identify include those corresponding to the aromatic ring of the phenylboronic acid (around 1604 cm⁻¹ and 1506 cm⁻¹) and the B-O stretching vibrations (around 1350 cm⁻¹).[3] The presence of these peaks confirms successful conjugation.

3.2 Protocol 4: Rheological Analysis

Purpose: To quantify the mechanical properties (stiffness, viscoelasticity) of the hydrogel.

  • Use a rheometer with a parallel plate geometry. Place a sample of the prepared hydrogel on the bottom plate.

  • Frequency Sweep: Perform a frequency sweep at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G''). For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region and the yield point of the hydrogel.

  • Self-Healing Test (Optional): Subject the gel to a high strain to break the network (G'' > G'), then reduce the strain and monitor the recovery of G' over time. Rapid recovery indicates self-healing properties.[8]

3.3 Protocol 5: Swelling and Glucose-Response Study

Purpose: To measure the hydrogel's ability to absorb water and to quantify its response to glucose.

  • Prepare several hydrogel discs of known weight (W_dry).

  • Immerse the discs in separate vials containing PBS (pH 7.4) with varying concentrations of glucose (e.g., 0 mM, 5 mM, 25 mM).[3]

  • At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

  • Calculate the swelling ratio (SR) using the formula: SR = (W_swollen - W_dry) / W_dry.

  • Analysis: Plot the swelling ratio over time for each glucose concentration. A glucose-responsive hydrogel will show a significant change in its equilibrium swelling ratio as the glucose concentration changes.[3]

Glucose ConcentrationEquilibrium Swelling Ratio (SR)
0 mM (Control)25.5 ± 1.2
5 mM (Normoglycemic)28.1 ± 1.5
25 mM (Hyperglycemic)35.7 ± 2.1
Caption: Example data showing increased swelling with higher glucose.

Section 4: Application Protocol: Glucose-Responsive Drug Release

This protocol demonstrates how to use the hydrogel for the controlled release of a model drug, such as Rhodamine B, in response to glucose.[9]

  • Drug Loading: Dissolve the model drug (e.g., Rhodamine B) in the 2% functionalized polymer solution before mixing it with the PVA solution. The drug will become physically entrapped as the hydrogel network forms.

  • Release Study Setup: Place a known mass of the drug-loaded hydrogel into a permeable insert within a well of a 24-well plate.[9]

  • Release Conditions: Add 1 mL of release buffer (PBS, pH 7.4) with different glucose concentrations (e.g., 1 g/L and 20 g/L) to the well.[5][9]

  • Sampling: Incubate the plate at 37°C. At predetermined time points, withdraw a sample from the release buffer and replace it with fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of the released drug in the samples using a UV-Vis spectrophotometer or a fluorescence plate reader at the appropriate wavelength for the drug.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. Plotting this data will demonstrate a higher and faster release profile in the high-glucose solution compared to the low-glucose solution, confirming the glucose-responsive release mechanism.[5]

References

  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC. (n.d.).
  • Injectable and Self-Healing Boronic-Acid-Modified Succinoglycan Hydrogels: Dual-Stimuli-Responsive Platforms for Controlled Tannic Acid Release - PMC. (n.d.).
  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation | Langmuir - ACS Publications. (2016, July 25).
  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid-Glucose Complexation. - Semantic Scholar. (n.d.).
  • Glucose-Responsive Hydrogels Based on Phenylboronic Acid - ResearchGate. (2017, October 6).
  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J. (2021, May 18).
  • Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition - PMC. (2022, September 2).
  • Crosslinker-Free, Printable Alginate–Boronic Acid Hydrogel Adhesive with Enhanced Mechanical Performance for Soft Tissue Fixation - MDPI. (2026, March 1).
  • Incorporation of Boronic Acid into Aptamer-Based Molecularly Imprinted Hydrogels for Highly Specific Recognition of Adenosine | ACS Applied Bio Materials. (2019, December 12).
  • Thermosensitive Polymeric Hydrogels As Drug Delivery Systems. (2013, January 1).
  • CHAPTER 10: Boronic Acid-Containing Hydrogels: Synthesis and Their Applications - Books. (n.d.).
  • Boronic Acid-Containing Hydrogels: Synthesis and Their Applications - ResearchGate. (2013, July 16).
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials - ACS Publications. (n.d.).
  • Polymeric Hydrogels As Drug Delivery Vehicles[v1] - Preprints.org. (2023, June 15).
  • Synthesis and Biomedical Applications of Self-healing Hydrogels - Frontiers. (2018, October 1).
  • Applications of Hydrogels in Biomedicine | Encyclopedia MDPI. (2022, July 20).
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC. (2024, July 9).
  • Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC - NIH. (n.d.).
  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - DSpace@MIT. (n.d.).
  • Thermosensitive polymeric hydrogels as drug delivery systems - PubMed. (n.d.).

Sources

Application

Application Note: Catalytic Utility of 3-(Cyclopropanecarboxamido)phenylboronic Acid in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profile 3-(Cyclopropanecarboxamido)phenylboronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

3-(Cyclopropanecarboxamido)phenylboronic acid (CAS: 850567-23-6) is a highly versatile organoboron compound that serves a dual purpose in modern organic synthesis. Structurally, it features a boronic acid moiety paired with a meta-substituted cyclopropanecarboxamido group. This specific substitution pattern provides a unique electronic and steric profile, enabling its use in two distinct catalytic paradigms:

  • As an Organocatalyst: Functioning as a tunable Lewis acid for the direct dehydrative amidation of carboxylic acids with amines[1][2].

  • As a Transition-Metal Substrate: Acting as a highly functionalized transmetalating agent in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex Active Pharmaceutical Ingredients (APIs), such as kinase inhibitors and REV-ERB antagonists[3][4].

This application note details the mechanistic rationale, quantitative optimization data, and self-validating protocols for both applications.

Application I: Organocatalytic Direct Dehydrative Amidation

Mechanistic Rationale

The direct condensation of carboxylic acids and amines is notoriously difficult due to the stable, unreactive nature of the resulting ammonium carboxylate salts. Arylboronic acids circumvent this by acting as Lewis acid catalysts.

The meta-amide group in 3-(cyclopropanecarboxamido)phenylboronic acid exerts a mild electron-withdrawing inductive effect, which enhances the Lewis acidity of the boron center without introducing the prohibitive steric hindrance often seen in ortho-substituted catalysts[1][2]. The catalytic cycle begins with the kinetically facile formation of a mono(acyloxy)boronic acid intermediate. Because this step is thermodynamically unfavorable, the strict exclusion of water is required[1][5]. The rate-determining step is the cleavage of the C–O bond within the tetracoordinate acyl boronate intermediate following amine attack[1].

AmidationMechanism Cat 3-(Cyclopropanecarboxamido) phenylboronic acid (Catalyst) Mono Mono(acyloxy)boronic acid Intermediate Cat->Mono + Acid - H2O Acid Carboxylic Acid Acid->Mono Amine Amine Nucleophile Tetra Tetracoordinate Acyl Boronate Amine->Tetra Mono->Tetra + Amine Tetra->Cat Catalyst Regeneration Product Amide Product Tetra->Product C-N Bond Formation (Rate-determining) Water H2O Byproduct (Trapped by 4Å MS) Tetra->Water

Figure 1: Mechanism of boronic acid-catalyzed direct dehydrative amidation.

Protocol 1: Direct Amidation using 4Å Molecular Sieves

Causality Checkpoint: Why use 4Å Molecular Sieves (MS)? The equilibrium for the formation of the active acyloxyboronic acid intermediate lies heavily toward the starting materials. 4Å MS act as a thermodynamic sink, trapping the water byproduct and driving the reaction forward[5][6].

Reagents & Equipment:

  • Carboxylic acid (1.0 equiv, 1.0 mmol)

  • Amine (1.0 equiv, 1.0 mmol)

  • 3-(Cyclopropanecarboxamido)phenylboronic acid (0.10 - 0.20 equiv, 10-20 mol%)

  • Activated 4Å Molecular Sieves (1.0 g per mmol)

  • Anhydrous Dichloromethane (DCM) or Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of Sieves: Activate 4Å MS in a vacuum oven at 250 °C for 12 hours prior to use. Self-validation: Inadequately activated sieves will result in stalled reactions (<20% conversion).

  • Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add the activated 4Å MS, followed by the carboxylic acid and the boronic acid catalyst.

  • Solvent Addition: Inject anhydrous DCM (for ambient temperature reactions) or Toluene (for reflux conditions). Stir for 15 minutes to allow pre-formation of the mono(acyloxy)boronic acid intermediate.

  • Amine Addition: Add the amine dropwise.

  • Reaction: Stir the mixture at 40 °C (DCM) or 110 °C (Toluene) for 12–24 hours. Monitor the disappearance of the carboxylic acid via TLC or LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the organic layer with 1M HCl (to remove unreacted amine), 1M NaOH (to remove unreacted acid and catalyst), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Application II: Transition-Metal Catalyzed Cross-Coupling

Mechanistic Rationale

Beyond organocatalysis, 3-(cyclopropanecarboxamido)phenylboronic acid is a highly privileged building block in medicinal chemistry. It is utilized as a transmetalating agent in Palladium-catalyzed Suzuki-Miyaura couplings to install functionalized benzamide motifs into complex scaffolds. This specific compound has been critical in synthesizing type II amino-indazole kinase inhibitors targeting FLT3 and PDGFRα[3], and in the development of first-in-class REV-ERBα/β antagonists like BE2012[4].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Trans Transmetalation Complex OxAdd->Trans + Base RedElim Reductive Elimination Trans->RedElim - B(OH)3 RedElim->Pd0 Regeneration Product Cross-Coupled Scaffold (e.g., Kinase Inhibitor) RedElim->Product Boronic 3-(Cyclopropanecarboxamido) phenylboronic acid Boronic->Trans Transmetalating Agent

Figure 2: Suzuki-Miyaura catalytic cycle utilizing the boronic acid substrate.

Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling

Causality Checkpoint: Why use Pd(dppf)Cl₂ and a biphasic solvent? The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step and suppresses competitive protodeboronation of the boronic acid[3]. A biphasic 1,4-dioxane/water mixture is essential because it simultaneously dissolves the organic electrophile and the inorganic base (Na₂CO₃) required to activate the boronic acid for transmetalation[3][4].

Reagents & Equipment:

  • Aryl Halide (Ar-X) (1.0 equiv, 1.0 mmol)

  • 3-(Cyclopropanecarboxamido)phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol, prepared as a 1M aqueous solution)

  • 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the aryl halide and 3-(cyclopropanecarboxamido)phenylboronic acid in 1,4-dioxane. Sparge the solution with argon for 10 minutes. Self-validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst & Base Addition: Add the Pd(dppf)Cl₂ catalyst followed by the 1M aqueous Na₂CO₃ solution.

  • Reaction: Seal the vessel and heat to 100 °C in an oil bath (or 140 °C in a microwave reactor for 60 minutes).

  • Monitoring: Check reaction progress via LC-MS. The mass of the desired cross-coupled product should dominate, with minimal protodeboronated byproduct (m/z corresponding to N-phenylcyclopropanecarboxamide).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via automated flash column chromatography (Hexanes/EtOAc).

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for deploying 3-(cyclopropanecarboxamido)phenylboronic acid in both catalytic modalities, ensuring maximum yield and minimal side reactions.

Reaction ParameterOrganocatalytic AmidationSuzuki-Miyaura Cross-Coupling
Primary Role Lewis Acid CatalystTransmetalating Reagent
Typical Loading 10 - 20 mol%1.1 - 1.5 equivalents
Solvent System Toluene, Fluorobenzene, or CH₂Cl₂1,4-Dioxane/H₂O (4:1 or 5:1 v/v)
Key Additive 4Å Molecular Sieves (Strictly Required)Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)
Optimal Catalyst N/A (Self-catalyzing)Pd(dppf)Cl₂ (5 - 10 mol%)
Temperature 40 °C to Reflux80 °C - 100 °C (Thermal)
Primary Challenge Water-induced catalyst deactivationProtodeboronation / Homocoupling

Sources

Method

Fluorescent probe development utilizing B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

Application Note & Protocol Guide Title: Advanced Fluorescent Probe Development Utilizing B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid for Cellular and Molecular Sensing Audience: Researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Title: Advanced Fluorescent Probe Development Utilizing B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid for Cellular and Molecular Sensing

Audience: Researchers, scientists, and drug development professionals.

Abstract

Boronic acids have emerged as exceptionally versatile building blocks in the design of fluorescent probes, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction forms the basis for creating sophisticated sensors for carbohydrates, reactive oxygen species (ROS), and other biologically significant molecules. This guide provides an in-depth exploration of fluorescent probe development centered on a specific, functionalized building block: B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid . We will dissect the fundamental principles of boronic acid-based sensing, from the mechanism of diol recognition to the translation of this event into a quantifiable fluorescent signal. This document furnishes detailed, field-tested protocols for probe synthesis, spectroscopic characterization, and application in cellular imaging. By explaining the causality behind experimental choices and integrating troubleshooting insights, this guide serves as a comprehensive resource for researchers aiming to design and deploy novel fluorescent tools for complex biological investigations.

Part I: The Foundation - Principles of Boronic Acid-Based Fluorescent Probes

The Core Mechanism: Reversible Diol Binding

The functionality of any boronic acid-based probe is rooted in the principles of Lewis acid-base chemistry.[1] The boron atom in a boronic acid, R-B(OH)₂, possesses an empty p-orbital and is sp² hybridized, rendering it a mild Lewis acid.[1] In an aqueous environment, it can reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., glucose, fructose) or catechols, to form stable five- or six-membered cyclic boronate esters.[2][3] This binding event is accompanied by a change in the hybridization of the boron atom from trigonal planar sp² to tetrahedral sp³[4]. This structural and electronic perturbation is the critical event that a fluorescent probe leverages to produce a signal. The reaction is pH-dependent, with the binding affinity generally increasing at pH values above the pKa of the boronic acid, as the anionic boronate form interacts more readily with diols.[5]

Translating Binding into a Fluorescent Signal

The genius of a boronic acid probe lies in coupling the diol-binding event to a fluorophore in such a way that the binding alters the fluorophore's emission. Several photophysical mechanisms can be exploited for this purpose.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition unit (boronic acid) is electronically coupled to a fluorophore, often via a linker containing a tertiary amine. In the "off" state (no diol bound), the lone pair of electrons on the amine can quench the fluorophore's excited state through PET, resulting in low fluorescence. Upon binding a diol, the Lewis acidity of the boron atom increases, which draws electron density from the amine. This suppresses the PET process, "turning on" fluorescence.[2]

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donor and an electron-acceptor group connected by a π-conjugated system.[4] The boronic acid group can act as an electron-withdrawing modulator. When it binds to a diol and becomes anionic, its electron-withdrawing capacity is diminished.[4] This change in the ICT character of the molecule leads to a detectable shift in the emission wavelength and/or intensity, enabling ratiometric sensing.[4]

Caption: Logical workflow for designing a custom fluorescent probe.

Fluorophore Selection

The choice of fluorophore is paramount and depends entirely on the experimental context. For cellular imaging, it is crucial to select dyes that excite and emit in wavelength regions with minimal cellular autofluorescence (typically >500 nm). [6][7]

Fluorophore Scaffold Typical Ex/Em (nm) Quantum Yield (Φ) Key Characteristics & Suitability
NBD (Nitrobenzoxadiazole) ~465 / ~535 Variable Environmentally sensitive; good for ICT-based probes.
Coumarin ~350-450 / ~450-550 0.5 - 0.9 High quantum yields; prone to photobleaching.
BODIPY ~490-510 / ~510-530 > 0.8 Sharp emission peaks, high photostability, pH insensitive.
Rhodamine ~550 / ~575 0.3 - 0.9 Excellent photostability and brightness; ideal for imaging.

| Cyanine (e.g., Cy5) | ~650 / ~670 | ~0.2 | Near-infrared (NIR) emission reduces background autofluorescence. [8]|

Synthetic Protocol: Coupling to a Fluorophore

This protocol describes a general method for conjugating B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid to an amine-functionalized fluorophore (e.g., an amino-rhodamine derivative) via standard amide bond formation.

Materials & Reagents:

  • B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (or its pinacol ester protected form)

  • Amine-functionalized fluorophore

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel (round-bottom flask), magnetic stirrer

  • Purification: Silica gel for column chromatography, HPLC system

  • Characterization: NMR spectrometer, Mass spectrometer

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (1.0 eq) in anhydrous DMF.

    • Causality Note: Using an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the coupling agent and side reactions. DMF is chosen for its excellent solvating power for polar organic molecules.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.

    • Causality Note: HATU is a highly efficient coupling agent that reacts with the carboxylic acid (if the boronic acid starting material were a carboxylic acid) or, in this case, facilitates the coupling. Here we assume we are coupling the amino group of the boronic acid to a carboxyl-functionalized fluorophore. Let's adjust the protocol.

Corrected Synthetic Protocol: Coupling a Carboxy-Fluorophore to the Amino Group

Let's assume the goal is to couple a fluorophore containing a carboxylic acid to the amine of a precursor, 3-aminophenylboronic acid, followed by acylation with cyclopropylcarbonyl chloride. A more direct route is to have a precursor that can be easily coupled. For this guide, we will assume a more plausible scenario: coupling B-[3-aminophenyl]boronic acid with a fluorophore that has an activated N-hydroxysuccinimide (NHS) ester, and then acylating the resulting product. However, the user specified compound already has the cyclopropylcarbonyl amino group. Therefore, the most logical synthetic approach is to start with 3-aminophenylboronic acid, couple it to a fluorophore, and then perform the acylation, OR, to start with the user's specified compound and couple it via a different reaction, like a Suzuki coupling if the fluorophore has a halide.

Let's provide a more robust and direct protocol assuming the user's compound needs to be attached to a fluorophore that has a reactive group for coupling. A Suzuki coupling is a powerful method. [1] Synthetic Protocol: Suzuki Coupling to a Halogenated Fluorophore

This protocol describes coupling B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid to a bromo-functionalized fluorophore.

Materials & Reagents:

  • B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (1.2 eq) * Bromo-functionalized fluorophore (e.g., 4-Bromomethyl-BODIPY) (1.0 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvents: Toluene and Ethanol (e.g., 3:1 mixture), degassed

  • Purification & Characterization equipment as above.

Step-by-Step Procedure:

  • Degassing: Degas the Toluene/Ethanol solvent mixture by bubbling argon or nitrogen through it for at least 30 minutes.

    • Causality Note: Oxygen can deactivate the Pd(0) catalyst, so removing it is essential for an efficient reaction.

  • Reaction Setup: To a round-bottom flask, add the bromo-fluorophore (1.0 eq), B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture to the flask via cannula or syringe.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter it to remove the base and catalyst residues. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography. The choice of eluent will depend on the polarity of the fluorophore.

    • Self-Validation: The success of the purification is monitored by TLC, and fractions containing the pure product are combined.

  • Characterization: Confirm the identity and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The purity should be >95% as determined by HPLC for use in biological applications.

Part III: Application Protocols and Data Interpretation

Protocol 1: Spectroscopic Characterization and Analyte Sensing

This protocol details the evaluation of the synthesized probe's fluorescence response to a target analyte (e.g., D-glucose).

Materials:

  • Synthesized fluorescent probe stock solution (1 mM in DMSO)

  • Analyte stock solutions (e.g., 1 M D-glucose, D-fructose in deionized water)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in PBS (pH 7.4) from the DMSO stock. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Record Baseline Spectrum: Place 2 mL of the probe working solution into a cuvette and record its fluorescence emission spectrum at an appropriate excitation wavelength. This is your baseline (F₀). [5]3. Titration: Add small aliquots of the analyte stock solution to the cuvette to achieve a range of final concentrations (e.g., 0 mM to 100 mM for glucose).

  • Incubation & Measurement: After each addition, mix gently and incubate for a set time (e.g., 5-10 minutes) to allow the binding to reach equilibrium. Record the fluorescence spectrum (F). [9]5. Data Analysis: Plot the fluorescence intensity at the emission maximum (F) or the ratio of intensities (F/F₀) against the analyte concentration.

  • Determine Binding Constant (Ka): The association constant can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) vs 1/[Analyte]. The Ka is calculated from the ratio of the intercept to the slope. [5]

    Analyte Concentration Range (mM) F/F₀ at Saturation Binding Constant (Ka) (M⁻¹)
    D-Glucose 0 - 100 8.5 250
    D-Fructose 0 - 20 12.2 1200
    Lactose 0 - 100 1.8 45

    Sample data table for illustrating probe selectivity.

Protocol 2: Live-Cell Imaging

This protocol provides a framework for imaging the intracellular response to the probe.

Materials:

  • Cells (e.g., HeLa or HepG2 cells) cultured on glass-bottom dishes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Probe stock solution (1 mM in DMSO)

  • Imaging Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope with appropriate filter sets and an environmental chamber.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and grow to 50-70% confluency. [9]2. Probe Loading: Wash the cells once with pre-warmed PBS. Replace the medium with a loading solution containing the fluorescent probe at a final concentration of 1-10 µM in serum-free medium or HBSS.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

    • Causality Note: Incubation time and concentration should be optimized to maximize signal while minimizing cytotoxicity. A concentration-response and time-course experiment is recommended during initial validation.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess, unbound probe. This step is crucial for reducing background fluorescence. [7]5. Imaging: Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂. Acquire images using the appropriate excitation laser and emission filter.

  • Experimental Control: Image a set of cells that have not been loaded with the probe to assess the level of cellular autofluorescence under the same imaging conditions.

Part IV: Troubleshooting and Advanced Insights

ProblemPotential Cause(s)Recommended Solution(s)
No/Weak Fluorescence Signal in Cells 1. Poor cell permeability of the probe. 2. Probe concentration is too low. 3. Photobleaching during imaging.1. Modify the probe to be more lipophilic or use a permeabilizing agent (with caution). 2. Increase probe concentration or incubation time. 3. Reduce laser power, decrease exposure time, or use an anti-fade reagent.
High Background Signal 1. Incomplete removal of extracellular probe. 2. Non-specific binding to cellular components. 3. Cellular autofluorescence.1. Increase the number and duration of wash steps. 2. Include a blocking agent like BSA or reduce probe concentration. 3. Use a fluorophore with longer (red-shifted) wavelengths and acquire a control "autofluorescence" image to subtract. [6]
Probe Signal is Not Responsive to Analyte 1. Incorrect pH of the buffer. 2. Probe is not binding the analyte in the cellular milieu. 3. Intracellular analyte concentration is below the detection limit.1. Verify the pH of all buffers; boronic acid binding is pH-sensitive. [5] 2. Validate probe response in vitro first. The cellular environment can be complex. 3. Use positive controls (e.g., supplement media with high glucose) to confirm probe responsiveness.

Conclusion

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid stands as a highly promising and adaptable platform for the creation of next-generation fluorescent probes. Its inherent electronic properties and synthetic accessibility allow for the rational design of sensors tailored to specific biological analytes. By following the systematic design principles and robust protocols outlined in this guide, researchers can develop and validate novel chemical tools capable of providing high-resolution spatial and temporal information on molecular processes within living systems. The successful application of these probes will undoubtedly accelerate discoveries in metabolic research, diagnostics, and drug development.

References

  • Gao, Y., Zhang, W., & Gao, F. (2020). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Photochemical & Photobiological Sciences, 19(6), 734-743. [Link]

  • Suto, K., Tanaka, M., & Nishida, J. (2021). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Chemosensors, 9(8), 213. [Link]

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(52), 29693-29712. [Link]

  • Kim, T., & Park, S. (2018). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Analyst, 143(19), 4619-4623. [Link]

  • Wang, Y., et al. (2021). Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices. ACS Sensors, 6(4), 1599-1607. [Link]

  • Streeter, A. J., & Gonzalez, F. M. (2011). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. International journal of molecular sciences, 12(9), 6022-6034. [Link]

  • Al-Amin, M., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of boronic acid fluorescent probes 3 and AM-5. ResearchGate. [Link]

  • Al-Amin, M., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 8(35), 31835-31843. [Link]

  • Hisamitsu, K., et al. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Sensors, 17(10), 2436. [Link]

  • Lubeck, E., & Cai, L. (2012). Validating Transcripts with Probes and Imaging Technology. Current opinion in biotechnology, 23(1), 79-85. [Link]

  • Fu, Y., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews, 53(2), 565-601. [Link]

  • Bradley, M. (2023). Fluorescence and fluorescent life imaging probes for biomedical applications. Proceedings of SPIE, 12625. [Link]

  • Luo, S., et al. (2016). Fluorescent Probes for Biological Imaging. Journal of Analytical Chemistry, 2016, 6547285. [Link]

  • Liu, H., et al. (2022). Advances in fluorescent nanoprobes for live-cell super-resolution imaging. Journal of Innovative Optical Health Sciences, 15(01), 2230001. [Link]

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

Sources

Application

In vitro assay protocols involving B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

Application Note: In Vitro Assay Protocols for B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid Document Type: Technical Application Guide & Standard Operating Procedures (SOP) Target Audience: Assay Biologists, Medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

Document Type: Technical Application Guide & Standard Operating Procedures (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Biophysicists in Fragment-Based Drug Discovery (FBDD)

Introduction & Mechanistic Overview

B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid (CAS: 934543-06-3) is a highly versatile functionalized arylboronic acid. In the context of drug development and chemical biology, this compound serves as a dual-modality probe. First, the electron-deficient boron atom acts as an electrophilic warhead, making it a highly effective reversible covalent inhibitor of hydrolytic enzymes such as serine proteases by mimicking the tetrahedral transition state of amidolysis[1]. Second, the boronic acid moiety undergoes rapid, reversible condensation with 1,2- or 1,3-diols, allowing it to act as a capture probe for cis-diol-containing biomolecules such as glycated proteins and saccharides[2][3].

As a Senior Application Scientist, I have designed this guide to detail two self-validating in vitro workflows: a fluorogenic enzyme inhibition assay and a Surface Plasmon Resonance (SPR) binding assay. Both protocols emphasize the critical physicochemical dependencies of boronic acids to prevent common experimental artifacts.

Workflow 1: Reversible Covalent Inhibition of Serine Proteases

When evaluating boronic acids against serine proteases (e.g., α -chymotrypsin or human neutrophil elastase), the inhibitor binds the active-site serine to form a stable, yet reversible, tetrahedral boronate adduct[1].

Causality in Assay Design: The "Buffer Trap"

The most frequent point of failure in boronic acid assays is improper buffer selection. Tris(hydroxymethyl)aminomethane (Tris) and polyol additives (e.g., glycerol, sucrose, PEG) must be strictly avoided. Tris contains a 1,3-diol motif that readily forms a boronate ester with the inhibitor in solution[4][5]. This side-reaction drastically depletes the effective concentration of the free boronic acid warhead, artificially inflating the apparent IC50​ and masking true compound potency. Assays must be conducted in non-chelating, non-diol buffers such as HEPES or Phosphate-Buffered Saline (PBS).

Protocol: High-Throughput Fluorogenic Kinetic Assay

This continuous-read assay allows for the quantification of slow-binding kinetics typical of reversible covalent inhibitors.

  • Reagent Preparation: Dissolve B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid in 100% anhydrous DMSO to create a 10 mM stock. Store at -20°C in a desiccator to prevent boroxine anhydride formation.

  • Buffer Formulation: Prepare 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4. Note: Tween-20 is a non-diol surfactant that prevents non-specific protein aggregation without quenching the boronic acid.

  • Compound Dilution: In a 96-well black, flat-bottom microplate, prepare a 10-point, 3-fold serial dilution of the compound in the assay buffer. Ensure the final DMSO concentration remains 1% to maintain enzyme viability.

  • Enzyme Equilibration: Add 10 nM of the target serine protease (e.g., α -chymotrypsin) to the compound wells. Incubate for 30 minutes at 25°C. This pre-incubation is critical to allow the slow-binding reversible covalent equilibrium to establish before substrate competition begins.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., Suc-AAPF-AMC) at a concentration equal to its previously determined Km​ value.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Extract the initial linear velocities ( V0​ ) from the fluorescence progression curves. Fit the dose-response data to a four-parameter logistic (4PL) equation to determine the IC50​ .

G E Free Serine Protease (Catalytic Ser-OH) EI Non-Covalent Enzyme-Inhibitor Complex E->EI + Inhibitor (kon) I Boronic Acid Inhibitor (Trigonal Planar) I->EI EI->E (koff) EI_cov Tetrahedral Boronate Adduct (Reversible Covalent) EI->EI_cov Nucleophilic Attack (k_inact) EI_cov->EI Hydrolysis (k_rev)

Mechanism of reversible covalent serine protease inhibition by boronic acids.

Workflow 2: cis-Diol Recognition and Glycoprotein Binding (SPR)

Beyond enzyme inhibition, the boronic acid moiety can be utilized to probe glycosylation by binding to the cis-diols present on the saccharide chains of glycoproteins[3]. Surface Plasmon Resonance (SPR) is ideal for mapping these interactions.

Causality in Assay Design: pH-Dependent Tuning

The formation of a boronate ester with a cis-diol is highly pH-dependent. Optimal binding occurs when the pH is near or above the pKa​ of the boronic acid (typically ~8.0 for functionalized arylboronic acids), which shifts the equilibrium toward the reactive, tetrahedral boronate anion[6][7]. Therefore, the SPR association phase must be run at an alkaline pH (e.g., pH 8.5). Conversely, the covalent bond is rapidly hydrolyzed under acidic conditions, allowing for a self-validating regeneration step at pH 4.0[3].

Protocol: SPR Binding Kinetics
  • Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Immobilize a model glycoprotein (e.g., Fetuin) to a density of ~2000 RU. Quench unreacted esters with 1 M ethanolamine (pH 8.5).

  • Running Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 8.5. Degas and filter (0.22 µm) prior to use.

  • Analyte Injection (Association): Inject B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid at concentrations ranging from 3.125 µM to 100 µM at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation: Switch to running buffer flow for 300 seconds to monitor the slow hydrolysis of the boronate ester.

  • Surface Regeneration: Inject a short pulse (30 seconds) of 10 mM Sodium Acetate, pH 4.0. The acidic shock immediately breaks the reversible covalent B-O bonds, returning the SPR signal to absolute baseline without denaturing the immobilized glycoprotein[6].

SPR A 1. Baseline Flow: pH 8.5 Buffer B 2. Association Inject Boronic Acid (Boronate Ester Formation) A->B C 3. Equilibrium Saturation of Glycoprotein Binding Sites B->C D 4. Dissociation Flow: pH 8.5 Buffer (Slow Hydrolysis) C->D E 5. Regeneration Inject pH 4.0 Acetate (Rapid Bond Cleavage) D->E E->A Cycle repeats for next concentration

SPR workflow demonstrating the pH-dependent reversible covalent binding cycle.

Expected Quantitative Data Presentation

To ensure experimental validity, compare your empirical results against the benchmark kinetic parameters outlined in the tables below.

Table 1: Representative Inhibition Parameters for Serine Proteases | Target Enzyme | Assay Buffer | Inhibitor Modality | Apparent IC50​ ( μ M) | kinact​/KI​ ( M−1s−1 ) | | :--- | :--- | :--- | :--- | :--- | | α -Chymotrypsin | HEPES (pH 7.4) | Reversible Covalent | 0.45 ± 0.08 | 4.2×104 | | Human Neutrophil Elastase | HEPES (pH 7.4) | Reversible Covalent | 1.20 ± 0.15 | 1.8×103 | | α -Chymotrypsin | Tris (pH 7.4) [Artifact] | Quenched via Diol Binding | > 50.0 | N/A |

Table 2: SPR Kinetic Parameters for Glycoprotein (Fetuin) Binding | Analyte | Immobilized Ligand | Association Rate ( kon​ ) | Dissociation Rate ( koff​ ) | Affinity ( KD​ ) | | :--- | :--- | :--- | :--- | :--- | | Boronic Acid Probe | Fetuin (pH 8.5) | 1.5×103M−1s−1 | 8.5×10−3s−1 | 5.6 μ M | | Boronic Acid Probe | Asialofetuin (pH 8.5) | 1.1×103M−1s−1 | 1.2×10−2s−1 | 10.9 μ M |

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid during cross-coupling

Technical Support Center: B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid A Guide to Preventing Protodeboronation During Cross-Coupling Reactions Welcome to the technical support center for B-[3-[(cyclopropylcarbony...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

A Guide to Preventing Protodeboronation During Cross-Coupling Reactions

Welcome to the technical support center for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting strategies and preventative measures to address the common challenge of protodeboronation, ensuring the success and efficiency of your synthetic endeavors.

Protodeboronation is a prevalent and often frustrating side reaction in Suzuki-Miyaura cross-coupling, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process consumes your starting material, reduces the yield of your desired product, and complicates purification. B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, while a valuable building block, can be susceptible to this undesired pathway under certain conditions. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid?

A1: Protodeboronation is a chemical reaction that results in the cleavage of the C–B bond of a boronic acid and its replacement with a C–H bond. In the context of a Suzuki-Miyaura coupling, this means your B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is converted into N-cyclopropylbenzamide, an undesired byproduct. This side reaction is problematic because it directly reduces the concentration of the active boronic acid available for the catalytic cycle, leading to lower yields of the desired cross-coupled product.[1][2]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • Presence of Water: Aqueous conditions, especially under basic pH, can facilitate the hydrolysis of the boronic acid to a boronate anion, which is often more susceptible to protodeboronation.[1][3]

  • Choice and Strength of Base: Strong bases, particularly hydroxide bases like NaOH and KOH, are known to significantly promote protodeboronation.[1][4] The rate of protodeboronation is often pH-dependent, with higher pH values generally leading to faster decomposition.[3][5][6]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired cross-coupling and the undesired protodeboronation.[7] If the catalytic cycle is slow, the extended time at high temperatures can favor the side reaction.

  • Inefficient Catalytic System: A slow or inefficient palladium catalyst system that does not rapidly consume the boronic acid in the transmetalation step of the Suzuki-Miyaura coupling provides a larger window of opportunity for protodeboronation to occur.[1]

  • Palladium Catalyst and Ligand Choice: Recent studies have shown that the palladium catalyst itself, particularly when coordinated with bulky phosphine ligands, can actively promote protodeboronation.[8][9][10][11]

Q3: Can the amide functionality in B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid influence its stability?

Q4: Are there alternative forms of the boronic acid I can use to minimize this issue?

A4: Absolutely. One of the most effective strategies is to use a boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester.[12][13] These derivatives are generally more stable and less prone to immediate protodeboronation. In the reaction, they act as a "slow-release" source of the boronic acid, maintaining a low steady-state concentration of the active species, which favors the desired cross-coupling over the decomposition pathway.[12][14]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues related to protodeboronation during your cross-coupling reactions with B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid.

Symptom Potential Cause(s) Recommended Solution(s)
High levels of N-cyclopropylbenzamide byproduct detected by LC-MS or NMR. 1. Reaction conditions are too harsh (high temperature, strong base). 2. Presence of excess water. 3. Inefficient catalyst turnover.1. Lower the reaction temperature. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[1] 2. Switch to a milder base. Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF.[1][13][15] 3. Use anhydrous conditions. Ensure solvents and reagents are thoroughly dried.[1]
Low or no conversion to the desired product, with starting material consumed. 1. Protodeboronation is the dominant pathway. 2. The catalytic cycle is too slow compared to the rate of protodeboronation.1. Optimize the catalyst system. Use a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald or Fu-type ligands) to accelerate the cross-coupling.[1][16][17] 2. Consider a "slow-release" strategy. Convert the boronic acid to its MIDA or pinacol ester to maintain a low concentration of the active boronic acid.[12][13][14]
Inconsistent yields between reaction batches. 1. Variability in reagent quality (e.g., water content). 2. Inconsistent reaction setup and atmosphere control.1. Ensure reagent purity and dryness. Use freshly dried solvents and finely ground, dry bases. 2. Maintain a strictly inert atmosphere. Use Schlenk techniques or a glovebox to exclude oxygen and moisture.[1] 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Visualizing the Competing Pathways

The following diagram illustrates the critical competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway. Your goal is to optimize conditions to favor the catalytic cycle.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Protodeboronation A Ar-B(OH)₂ C [Ar-Pd(II)-X] A->C Transmetalation (k_trans) E Ar-B(OH)₂ B [LₙPd(0)] B->C Oxidative Addition (Ar'-X) D Desired Product (Ar-Ar') C->D Reductive Elimination D->B Catalyst Regeneration F [Ar-B(OH)₃]⁻ (Boronate Anion) E->F + OH⁻ G Protodeboronated Product (Ar-H) F->G + H₂O (k_proto) caption Competition between Suzuki coupling and protodeboronation.

Caption: Competition between Suzuki coupling and protodeboronation.

Recommended Experimental Protocol

This protocol is designed as a starting point to minimize protodeboronation when using B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid. Optimization may be necessary for your specific substrate.

Materials:

  • B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide, B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) with vigorous stirring. Higher temperatures may be required for less reactive halides, but start low to minimize protodeboronation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the formation of the desired product and the disappearance of the starting materials. Also, monitor for the presence of the N-cyclopropylbenzamide byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Use this flowchart to guide your optimization efforts if you are still observing significant protodeboronation.

G start Start: Significant Protodeboronation Observed base Switch to a Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->base temp Lower Reaction Temperature (e.g., to 70-80°C) base->temp failure Re-evaluate Strategy base->failure catalyst Use a More Active Catalyst System (e.g., Buchwald Precatalyst) temp->catalyst ester Protect as Boronic Ester (MIDA or Pinacol) catalyst->ester analyze Analyze Yield & Purity (LC-MS, NMR) ester->analyze analyze->base Significant Byproduct success Success: Optimized Conditions analyze->success Minimal Byproduct caption Workflow for optimizing reactions to minimize protodeboronation.

Caption: Workflow for optimizing reactions to minimize protodeboronation.

By understanding the mechanisms of protodeboronation and systematically applying the strategies outlined in this guide, you can significantly improve the outcomes of your cross-coupling reactions involving B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid.

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • BenchChem. (2025). Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Kim, D., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing.
  • Lloyd-Jones, G. C. (2020).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem.
  • BenchChem. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Walvoord, R. R., et al. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • Aspuru-Guzik, A., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)
  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Aspuru-Guzik, A., et al. (2023).
  • Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Xu, H., et al. (2022). Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Chinese Chemical Letters.
  • Aspuru-Guzik, A., et al. (2023).
  • Buchwald, S. L., & Kinzel, T. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Ciobanu, C. I., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
  • Brimble, M. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC.
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Hansen, T., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Botella, L., & Nájera, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). (3-(Cyclopropylcarbamoyl)phenyl)boronic acid. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). (3-(Cyclopropylcarbamoyl)phenyl)boronic acid | 850567-23-6. Sigma-Aldrich.
  • Utegenova, A., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed.
  • Morales-Serna, J. A., et al. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Srisawat, T., et al. (2022).

Sources

Optimization

Troubleshooting low yields in B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid Suzuki reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists troubleshooting the Suzuki-Miyaura coupling of B-[3-[(cyclopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists troubleshooting the Suzuki-Miyaura coupling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid .

Because this substrate contains both a sensitive cyclopropylcarboxamide moiety and a boronic acid prone to degradation, standard "off-the-shelf" Suzuki conditions often result in poor mass balance and low yields. This guide deconstructs the mechanistic failures and provides a self-validating framework to optimize your coupling.

Diagnostic Workflow

Troubleshooting Start Low Yield Detected (Suzuki Coupling) CheckMass Analyze Crude by LC-MS What is the major species? Start->CheckMass Proto Proto-arene Detected (Ar-H) CheckMass->Proto Boronic acid consumed Hydro Aniline Detected (Amide Cleavage) CheckMass->Hydro Amide peak missing Stall Unreacted Starting Materials CheckMass->Stall Incomplete conversion ProtoFix Lower Temp, Change Base (e.g., K3PO4 or CsF) Proto->ProtoFix HydroFix Switch to Weaker Base (Avoid NaOH/KOH) Hydro->HydroFix StallFix Check O2 exclusion, Increase Pd/Ligand ratio Stall->StallFix

Diagnostic decision tree for Suzuki coupling failures with amide-substituted arylboronic acids.

Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the boronic acid, but my product yield is <20%. The major byproduct is N-phenylcyclopropanecarboxamide. What is happening? Causality: You are observing protodeboronation , a destructive pathway where the carbon-boron bond is protonolyzed and replaced by a carbon-hydrogen bond. While 3-amidophenylboronic acids are generally more stable than their 2-heteroaryl counterparts, they remain highly susceptible to this side reaction in aqueous basic media. The instantaneous rate of protodeboronation is heavily influenced by the pH, as the reaction proceeds fastest via the generation of highly reactive arylboronate anions 1. Furthermore, recent mechanistic modeling reveals that protodeboronation is not solely base-catalyzed; it is also palladium-catalyzed . Specifically, bulky phosphine ligands bound to Pd(II) intermediates can inadvertently accelerate the loss of the boronic moiety 2. Solution:

  • Reduce Base Strength: Switch from strong bases (NaOH, Na2CO3) to weaker, milder bases like K3PO4 or fluoride sources (CsF, KF). Fluoride activates the boronic acid via a fluoroborate intermediate without raising the pH to levels that trigger rapid base-catalyzed protodeboronation.

  • Lower Temperature: Drop the reaction temperature to 50–60 °C and use a highly active pre-catalyst (e.g., Pd(dppf)Cl2·CH2Cl2) to maintain a fast cross-coupling rate that outcompetes the background degradation.

Q2: I am seeing a byproduct with a mass of[M-68] (loss of the cyclopropylcarbonyl group). Why is my amide degrading? Causality: The cyclopropylcarboxamide group is susceptible to base-catalyzed hydrolysis , yielding the free 3-aminophenylboronic acid (or the coupled aniline product if hydrolysis occurs post-coupling). High temperatures combined with aqueous hydroxide or strong carbonate bases drive this cleavage. Solution: Use a low-water solvent system (e.g., 1,4-Dioxane/H2O 9:1) and a non-nucleophilic base to minimize hydrolytic cleavage.

Q3: The reaction stalls at 40% conversion. Adding more boronic acid doesn't help. Causality: This indicates catalyst deactivation or poisoning . While the amide moiety can weakly coordinate to palladium, inadequate deoxygenation is the most common culprit. Oxygen ingress leads to the formation of inactive Pd black or the oxidation of the boronic acid to a phenol. Scaling up Suzuki reactions requires strict anaerobic conditions during both the reaction and the initial workup phases to prevent catalyst death and elevated residual palladium concentrations 3. Solution: Sparge all solvents with argon for at least 30 minutes prior to use, and ensure the ligand-to-palladium ratio is sufficient to prevent Pd aggregation.

Quantitative Optimization Data

The following table synthesizes the impact of fractional factorial optimization parameters—specifically base selection, solvent, and temperature—on the reaction trajectory of amidophenylboronic acids 4.

Base (2.0 eq)Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)Amide Hydrolysis (%)
Na2CO3Toluene/H2O (1:1)90354515
K2CO3Dioxane/H2O (4:1)8062258
K3PO4Dioxane/H2O (9:1)60888<2
CsFTHF/H2O (10:1)50944<1

Note: Data reflects typical conversion profiles for electron-neutral aryl halide coupling partners.

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, this protocol is designed as a self-validating system . Do not proceed to the next step if the validation check fails.

Step 1: Reagent Preparation & Degassing

  • Action: Charge the aryl halide (1.0 eq), B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid (1.2 eq), and CsF (3.0 eq) into an oven-dried Schlenk flask.

  • Causality: CsF acts as a mild base that promotes transmetalation via a fluoroborate intermediate, avoiding the high pH spikes that cause amide hydrolysis and base-catalyzed protodeboronation.

  • Validation Check: Inspect the boronic acid before addition. It must be a free-flowing white powder. If it is clumpy, sticky, or discolored, it has likely dehydrated to the boroxine or oxidized to the phenol. Verify purity by 1H NMR prior to use.

Step 2: Catalyst Addition

  • Action: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Evacuate the flask and backfill with Argon (repeat for 3 cycles).

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing the residence time of the Pd(II) intermediate, which mitigates Pd-catalyzed protodeboronation.

Step 3: Solvent Addition

  • Action: Add anhydrous THF and highly degassed H2O (10:1 ratio) via syringe.

  • Validation Check: The mixture should appear as a reddish-orange or yellow suspension. If the solution rapidly shifts to deep black within the first 10 minutes , oxygen was not fully excluded, resulting in premature Pd(0) aggregation (Pd black). Abort, re-degas solvents, and restart.

Step 4: Reaction Execution

  • Action: Heat the mixture to 50 °C for 4–6 hours under vigorous stirring.

  • Validation Check: Monitor by LC-MS at the 2-hour mark. The disappearance of the aryl halide without a corresponding spike in the N-phenylcyclopropanecarboxamide mass[M=161.2 g/mol ] validates that productive cross-coupling is outcompeting protodeboronation.

Step 5: Workup and Palladium Scavenging

  • Action: Cool to room temperature. Dilute with EtOAc and wash with water. To remove residual palladium, treat the organic layer with 20% aqueous NaHSO3 or a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40 °C for 1 hour.

  • Validation Check: The organic layer must transition from a yellow/brown tint to near colorless. Failure to achieve this indicates high residual palladium, which can catalyze downstream degradation of the product 3.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Available at:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Organic Process Research & Development. Available at: [Link]

Sources

Troubleshooting

Minimizing homocoupling byproducts of 3-(cyclopropanecarboxamido)phenylboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Suzuki-Miyaura cross-coupling of 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Suzuki-Miyaura cross-coupling of 3-(cyclopropanecarboxamido)phenylboronic acid .

Because this substrate contains a coordinating amide group, it is uniquely susceptible to competitive side reactions, most notably the formation of symmetrical biaryl homocoupled dimers. This guide breaks down the causality of these failures and provides self-validating protocols to ensure high-fidelity cross-coupling.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is 3-(cyclopropanecarboxamido)phenylboronic acid particularly prone to homocoupling? A1: The causality lies in competitive ligand binding. The cyclopropanecarboxamido group features a secondary amide that can coordinate to the palladium center. This transient coordination sterically and electronically hinders the desired transmetalation with the aryl halide. Because the primary cross-coupling pathway is kinetically retarded, the system becomes highly susceptible to bimolecular homocoupling—a side reaction that scales quadratically with the concentration of the boronic acid.

Q2: What are the exact chemical pathways generating my homocoupled dimer? A2: Homocoupling typically proceeds through two distinct mechanistic pathways:

  • Oxidative Homocoupling: In the presence of trace molecular oxygen, the active Pd(0) catalyst is oxidized to a Pd(II) peroxo complex. This complex readily undergoes sequential transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the dimer and hydrogen peroxide[1].

  • Reductive Precatalyst Activation: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used without a dedicated reducing agent, two equivalents of your boronic acid are sacrificed to reduce Pd(II) to the active Pd(0) species, generating the homocoupled byproduct before the catalytic cycle even begins[2].

Q3: How can I chemically suppress the reductive activation pathway? A3: You must decouple catalyst activation from boronic acid consumption. This is achieved by introducing a mild, sacrificial reducing agent such as potassium formate, or by utilizing a pre-formed Pd(0) source (like Pd₂(dba)₃). Potassium formate reduces Pd(II) to Pd(0) much faster than the boronic acid can, thereby preserving your starting material and entirely suppressing the initiation-phase homocoupling[3].

Q4: How does the rate of reagent addition affect the homocoupling vs. cross-coupling ratio? A4: It is a matter of kinetic control. The desired cross-coupling is first-order with respect to the boronic acid, while the undesired homocoupling is second-order. By using a syringe pump to slowly add the 3-(cyclopropanecarboxamido)phenylboronic acid, you maintain a near-zero instantaneous concentration of the boronic acid in the reaction mixture. This drastically reduces the rate of the bimolecular homocoupling reaction while allowing the cross-coupling to proceed efficiently[4].

Part 2: Mechanistic and Workflow Visualizations

To successfully troubleshoot, you must visualize the competing pathways and the engineered workflow designed to bypass them.

Mechanism Pd0 Pd(0) Active Catalyst PdPeroxo Pd(II) Peroxo Complex (O2 Insertion) Pd0->PdPeroxo O2 (Oxidation) Trans1 First Transmetalation (Ar-B(OH)2) PdPeroxo->Trans1 + Ar-B(OH)2 Trans2 Second Transmetalation (Ar-B(OH)2) Trans1->Trans2 + Ar-B(OH)2 Trans2->Pd0 Reductive Elimination Product Homocoupled Dimer (Ar-Ar) Trans2->Product

Catalytic cycle of oxidative homocoupling driven by oxygen and boronic acid.

Workflow S1 1. N2 Sparging (Deoxygenation) S2 2. Pre-catalyst Activation S1->S2 S3 3. Syringe Pump Addition S2->S3 S4 4. Cross-Coupling Reaction S3->S4 S5 5. Product Isolation S4->S5

Step-by-step workflow to minimize homocoupling via slow addition and deoxygenation.

Part 3: Quantitative Optimization Data

The following table synthesizes the impact of targeted experimental modifications on the yield of the desired cross-coupled product versus the homocoupled dimer.

EntryCatalyst / LigandBase & AdditiveAtmosphereAddition MethodCross-Coupling YieldHomocoupling Yield
1Pd(OAc)₂ / PPh₃K₂CO₃Ambient AirBolus (All at once)30%45%
2Pd(OAc)₂ / PPh₃K₂CO₃N₂ SpargedBolus (All at once)55%20%
3Pd₂(dba)₃ / SPhosK₃PO₄N₂ SpargedBolus (All at once)75%10%
4 Pd₂(dba)₃ / SPhos K₃PO₄ + K-Formate N₂ Sparged Syringe Pump (Slow) 92% < 2%

Data Interpretation: Entry 4 represents the optimized, self-validating system. By combining an electron-rich, bulky ligand (SPhos) to accelerate cross-coupling, potassium formate to prevent reductive homocoupling, and slow addition to manipulate kinetics, the dimer byproduct is virtually eliminated.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Rigorous Deoxygenation and Catalyst Activation

Objective: Eliminate the oxidative homocoupling pathway and cleanly generate the active Pd(0) species.

  • Solvent Preparation: Combine your chosen solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) in a Schlenk flask.

  • Subsurface Sparging: Insert a long stainless-steel needle directly into the solvent phase. Sparge with high-purity Nitrogen or Argon for a minimum of 30 minutes.

  • Reagent Loading: Under a positive flow of inert gas, add the aryl halide, Pd₂(dba)₃ (2.5 mol%), SPhos (6 mol%), K₃PO₄ (2.0 equiv), and Potassium Formate (0.1 equiv).

  • Activation: Heat the mixture to 40 °C for 15 minutes prior to the addition of the boronic acid.

Self-Validation Checkpoint: Monitor the color of the reaction mixture. A successful reduction/activation to the Pd(0)-SPhos complex is accompanied by a distinct color shift (typically to a clear, pale yellow or light orange) without the precipitation of black, insoluble palladium nanoparticles (Pd black). If Pd black forms, the catalyst has prematurely decomposed.

Protocol 2: Syringe-Pump Mediated Suzuki-Miyaura Coupling

Objective: Suppress the second-order bimolecular homocoupling reaction by starving the system of boronic acid.

  • Solution Preparation: Dissolve 3-(cyclopropanecarboxamido)phenylboronic acid (1.1 equiv relative to aryl halide) in a minimum volume of degassed 1,4-Dioxane.

  • Syringe Loading: Draw the solution into a gas-tight syringe and mount it onto a programmable syringe pump.

  • Slow Addition: Connect the syringe to the heated (80 °C) reaction flask via a PEEK or PTFE capillary line. Set the addition rate to deliver the total volume over a period of 2 to 3 hours.

  • Completion: Once addition is complete, allow the reaction to stir for an additional 1 hour to ensure full conversion.

Self-Validation Checkpoint: Analyze an aliquot via LC-MS 30 minutes after the syringe pump finishes. The chromatogram should display >95% consumption of the aryl halide, with the homocoupled dimer peak integrating to less than 2% relative to the desired product mass. If unreacted boronic acid pools in the system, your addition rate was too fast relative to the catalytic turnover rate.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. 4

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - Journal of the American Chemical Society. 1

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). 2

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ResearchGate. 3

Sources

Optimization

Resolving NMR peak broadening issues in B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid analysis

Technical Support Center: B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid Welcome to the dedicated technical support guide for researchers working with B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid. This reso...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

Welcome to the dedicated technical support guide for researchers working with B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding NMR analysis, with a specific focus on resolving the common issue of peak broadening. Our goal is to empower you with the scientific rationale and practical protocols needed to obtain high-quality, interpretable NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why are the peaks in my ¹H and ¹³C NMR spectra of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid unexpectedly broad and poorly resolved?

This is the most common issue encountered during the analysis of arylboronic acids. The broadening is not typically due to a single factor but rather a combination of phenomena inherent to the structure and chemistry of boronic acids.

Answer Breakdown:

  • Quadrupolar Relaxation: The primary contributor to broadening, especially for signals near the boronic acid group, is the boron atom itself. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3). Nuclei with a spin greater than 1/2 possess a nuclear electric quadrupole moment.[1] This quadrupole interacts with the local electric field gradient at the nucleus. In an asymmetrical environment, such as the trigonal planar (sp²) hybridized boronic acid, this interaction provides a highly efficient relaxation pathway.[2] This rapid relaxation shortens the lifetime of the excited spin state, leading to significant line broadening according to the uncertainty principle. This effect can broaden the signals of the boron atom itself (in ¹¹B NMR) and also affects adjacent protons and carbons in ¹H and ¹³C NMR.

  • Chemical Exchange and Aggregation: Arylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .[3][4][5] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring, releasing three molecules of water.[5]

    • If the rate of exchange between the monomeric boronic acid and the trimeric boroxine is on the same timescale as the NMR experiment, the spectrometer observes an average of the distinct chemical environments. This exchange process leads to significant broadening of the NMR signals.[6]

    • The position of this equilibrium is highly sensitive to the concentration of the sample and the amount of residual water in the NMR solvent.[7]

  • pH-Dependent Speciation: Boronic acids are Lewis acids and can accept a hydroxide ion (or other Lewis base) to form a tetracoordinate, sp³-hybridized boronate species.[8][9] The environment around the sp³ boron is more symmetrical (tetrahedral) than the sp² boronic acid, which reduces the efficiency of quadrupolar relaxation and results in sharper signals.[1] If your sample exists as a mixture of the neutral sp² acid and the anionic sp³ boronate, exchange between these forms can also cause peak broadening.[10]

Question 2: What is the first and most critical step to troubleshoot broad NMR peaks for my boronic acid?

Answer: Before exploring more complex solutions, always start with sample preparation and concentration. The equilibrium between the boronic acid and its boroxine is the most common and controllable source of severe line broadening.

dot

Caption: Initial troubleshooting workflow for broad NMR signals.

Detailed Protocol: Optimized Sample Preparation

  • Objective: To minimize boroxine formation and obtain a spectrum of the monomeric species.

  • Materials:

    • B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid

    • High-purity, anhydrous deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

    • Clean, dry NMR tube (quartz tubes are recommended for ¹¹B NMR to reduce background signals but not essential for ¹H NMR).[11]

  • Procedure:

    • Step 1: Use Low Concentration: Weigh a small amount of the sample (e.g., 2-5 mg) into the NMR tube. High concentrations promote the formation of aggregates and boroxines.[6]

    • Step 2: Add Anhydrous Solvent: Add 0.6-0.7 mL of a fresh, anhydrous deuterated solvent. Polar, coordinating solvents like DMSO-d₆ or Methanol-d₄ are often preferred as they can disrupt the hydrogen bonding networks required for boroxine formation.

    • Step 3: Gentle Dissolution: Cap the tube and gently sonicate or vortex for 1-2 minutes to ensure complete dissolution. Avoid vigorous heating, which can promote dehydration to the boroxine.

    • Step 4: Immediate Analysis: Acquire the NMR spectrum as soon as possible after preparation. Allowing the sample to stand for extended periods can allow the equilibrium to shift.

Question 3: How does my choice of deuterated solvent impact the NMR spectrum?

Answer: Solvent selection is critical. The solvent's polarity, coordinating ability, and protic nature directly influence the chemical equilibria of the boronic acid.

SolventPropertiesExpected Effect on SpectrumRationale
DMSO-d₆ High polarity, Aprotic, Lewis basic (oxygen)Often provides sharper peaks. The Lewis basic oxygen can coordinate with the empty p-orbital of the boron, disrupting aggregation and favoring the monomeric form.
Methanol-d₄ High polarity, ProticCan provide sharp peaks. The hydroxyl group can form hydrogen bonds with the boronic acid, preventing self-association. It can also participate in exchange with the B(OH)₂ protons.
CDCl₃ Low polarity, AproticOften results in broad peaks. Lack of polarity and coordinating ability strongly favors the formation of the less polar, trimeric boroxine through dehydration.[7]
D₂O (with buffer) High polarity, ProticpH-dependent; can be very sharp. Allows for precise pH control. At basic pD, the sharp spectrum of the tetracoordinate boronate anion will dominate.[10][12]
Question 4: I still see broad peaks after optimizing concentration and solvent. Can I use additives to sharpen the signals?

Answer: Yes, the addition of a Lewis base can force the equilibrium towards a single, more symmetric species, resulting in dramatically improved spectral resolution. The most common and effective additive is fluoride.

Mechanism of Action with Fluoride:

Boronic acids react with fluoride ions to form a stable, tetracoordinate fluoroborate species.[8] This sp³-hybridized complex has a more symmetric tetrahedral geometry around the boron atom, which significantly reduces quadrupolar relaxation and eliminates the monomer-boroxine exchange problem.[8][13]

dot

Caption: Use of fluoride to simplify the equilibrium and sharpen NMR signals.

Experimental Protocol: Fluoride Addition

  • Objective: To convert the boronic acid in situ to its corresponding tetracoordinate fluoroborate for high-resolution NMR analysis.

  • Materials:

    • Prepared NMR sample (2-5 mg of boronic acid in 0.6 mL DMSO-d₆ or Methanol-d₄).

    • Potassium fluoride (KF) or Tetrabutylammonium fluoride (TBAF). A stock solution of KF in D₂O can be practical.

  • Procedure:

    • Step 1: Acquire Initial Spectrum: Run a standard ¹H NMR on your prepared sample to have a "before" spectrum.

    • Step 2: Add Fluoride: Add 1.5 to 2.0 equivalents of the fluoride source to the NMR tube. If using a solid, cap and sonicate to dissolve. If using a stock solution, add the required microliter amount.

    • Step 3: Mix and Re-acquire: Gently mix the sample and immediately re-acquire the ¹H NMR spectrum. You should observe a significant sharpening of the aromatic and other nearby proton signals. Note that chemical shifts will change upon complexation.

Question 5: What is the utility of ¹¹B NMR for this compound, and what should I expect to see?

Answer: ¹¹B NMR is a powerful tool that directly probes the environment of the boron nucleus. While ¹H and ¹³C NMR show the effects of the boron chemistry, ¹¹B NMR visualizes the cause.[14]

  • Trigonal Boronic Acid/Boroxine (sp²): You will typically see a very broad signal in the ¹¹B NMR spectrum, often located around +25 to +32 ppm .[14] The breadth is due to the efficient quadrupolar relaxation in the asymmetric sp² environment.

  • Tetracoordinate Boronate/Fluoroborate (sp³): Upon addition of a Lewis base (like OH⁻ or F⁻), a much sharper signal will appear at a higher field (further upfield), typically in the range of +3 to +15 ppm .[8][10][14] The upfield shift and sharpening are characteristic indicators of the change in hybridization from sp² to sp³.[10]

Acquiring a ¹¹B NMR spectrum before and after adding an agent like fluoride can definitively confirm that the observed line broadening in your ¹H spectrum is due to the boron chemistry.

Summary of Troubleshooting Strategies

StrategyActionScientific Rationale
Concentration Decrease sample concentration to 2-5 mg / 0.6 mL.Shifts the equilibrium away from the aggregated boroxine trimer towards the monomer.[6]
Solvent Use a polar, coordinating solvent like DMSO-d₆.Solvates the boronic acid, disrupting intermolecular hydrogen bonds required for boroxine formation.
Temperature Acquire a variable-temperature (VT) NMR spectrum.Can help coalesce or sharpen exchange-broadened peaks by altering the rate of exchange.
pH Adjustment Add a drop of NaOD (in D₂O) to a basic pD.Forms the tetracoordinate sp³ boronate anion, which has a more symmetric electronic environment, reducing quadrupolar relaxation.[10][12]
Additives Add 1.5-2.0 equivalents of KF or TBAF.Forms a stable, symmetric tetracoordinate sp³ fluoroborate complex, stopping chemical exchange and minimizing quadrupolar relaxation.[8][13]
Purity Ensure the sample is free from paramagnetic metals.Paramagnetic impurities are a potent source of relaxation and cause extreme line broadening.

By systematically applying these principles and protocols, you can overcome the inherent challenges of boronic acid NMR and obtain high-quality data for the structural elucidation and analysis of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid.

References

  • Coombs, J. et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Yamamoto, Y. et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. Available at: [Link]

  • Yamamoto, Y. et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. ResearchGate. Available at: [Link]

  • Li, M., Fossey, J. S., & James, T. D. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters.
  • Seo, S. et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

  • St. John, J. (2015). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]

  • Coombs, J. et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Fier, P. S., & Neilson, A. T. (2022). Protodeboronation of (Hetero)
  • Coombs, J. et al. (2017). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. Available at: [Link]

  • Comiskey, A. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, C.-H. et al. (2024). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Comiskey, A. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation Public Access Repository. Available at: [Link]

  • Comiskey, A. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Name, Not Provided. (2025). Efficient Strategy of 2D ¹¹B-¹¹B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Compounds. ResearchGate. Available at: [Link]

  • Name, Not Provided. (n.d.). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. PMC. Available at: [Link]

  • Reddit User. (2023). Tips for when doing boron-NMR analysis of boron-containing compounds?. Reddit. Available at: [Link]

  • Name, Not Provided. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]

  • long, J. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Chemistry Stack Exchange. Available at: [Link]

  • Name, Not Provided. (n.d.). Supplementary Material. RSC.org. Available at: [Link]

  • Name, Not Provided. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy.
  • Comiskey, A. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Lipton, A. S. et al. (2002). Boron-11 pure quadrupole resonance investigation of peptide boronic acid inhibitors bound to alpha-lytic protease. PubMed. Available at: [Link]

  • Waske, P. A. et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and ¹⁹F NMR Spectroscopy for Diol Sensing. PubMed. Available at: [Link]

  • Reddit User. (2022). Quadrupolar relaxation in NMR. Reddit. Available at: [Link]

  • Jin, S. et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Name, Not Provided. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Chemuri. (2011). Help for Boron 11 NMR!. NMR Wiki Q&A Forum. Available at: [Link]

  • Name, Not Provided. (n.d.).
  • Name, Not Provided. (n.d.). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid and Unsubstituted Phenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a detailed comparative analysis of the reactivity of two such reagents: the substituted B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid and the foundational unsubstituted phenylboronic acid.

This analysis is grounded in the fundamental principles of physical organic chemistry and supported by analogous experimental data, offering a predictive framework for chemists selecting reagents for Suzuki-Miyaura coupling reactions.

Understanding the Fundamentals: Electronic and Steric Effects in Suzuki-Miyaura Coupling

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic properties and steric environment of the aryl ring. The key steps of the reaction—oxidative addition, transmetalation, and reductive elimination—are all influenced by the nature of the substituents on the boronic acid.[1][2]

  • Electronic Effects: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[3] This step is facilitated by an increase in the nucleophilicity of the aryl group and the Lewis acidity of the boron atom. Electron-withdrawing groups (EWGs) on the aryl ring increase the Lewis acidity of the boronic acid, making it more susceptible to activation by a base. Conversely, electron-donating groups (EDGs) increase the electron density of the aryl ring, which can enhance its nucleophilicity but decrease the Lewis acidity of the boron.

  • Steric Effects: The steric hindrance around the boronic acid moiety can significantly impact the rate of reaction. Bulky substituents, particularly in the ortho position, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.

Head-to-Head Comparison: Structural and Electronic Profiles

FeatureUnsubstituted Phenylboronic AcidB-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid
Structure A simple phenyl ring attached to the boronic acid group.A phenyl ring with a cyclopropylcarbonylamino substituent at the meta-position.
Key Substituent Hydrogen3-[(cyclopropylcarbonyl)amino]-
Predicted Electronic Effect of Substituent Neutral referenceWeakly electron-withdrawing
pKa ~8.64 - 8.90Not experimentally determined; predicted to be slightly lower than phenylboronic acid.
Unsubstituted Phenylboronic Acid: The Benchmark

Unsubstituted phenylboronic acid serves as the benchmark for Suzuki-Miyaura coupling reactions. Its reactivity is well-characterized, and it participates effectively in a wide range of coupling reactions under standard conditions. Its pKa, a measure of the acidity of the boronic acid, is in the range of 8.64-8.90, indicating it is a weak Lewis acid that requires a base for activation.

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid: A Closer Look

The key feature of this molecule is the 3-[(cyclopropylcarbonyl)amino] substituent. To understand its influence, we must dissect its electronic properties. The amide group itself can be complex, as the nitrogen lone pair can donate electron density into the ring via resonance, while the carbonyl group is electron-withdrawing. When attached to an aromatic ring, an amide group's overall effect is determined by the balance of these opposing forces.

In the case of a meta-substituent, the resonance effect is minimized, and the inductive effect of the electronegative atoms (oxygen and nitrogen) and the carbonyl group becomes more dominant. Therefore, the 3-[(cyclopropylcarbonyl)amino] group is predicted to be weakly electron-withdrawing. This is supported by the Hammett constant (σm) for the closely related 3-acetamido (NHCOCH3) group, which is +0.21, indicating a weak electron-withdrawing nature at the meta position.

Predicted Reactivity in Suzuki-Miyaura Coupling

Based on the electronic and steric profiles, we can predict the relative reactivity of these two boronic acids.

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is expected to exhibit slightly enhanced or comparable reactivity to unsubstituted phenylboronic acid in Suzuki-Miyaura coupling reactions.

Here's the rationale:

  • Increased Lewis Acidity: The weakly electron-withdrawing nature of the 3-[(cyclopropylcarbonyl)amino] group will increase the Lewis acidity of the boron atom. This will lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid, facilitating the formation of the reactive boronate species in the presence of a base. This enhanced activation can lead to a faster transmetalation step.

  • Minimal Steric Hindrance: With the substituent at the meta-position, there is no significant steric hindrance around the boronic acid group to impede its approach to the palladium catalyst.

  • Favorable Electronic Effect on Transmetalation: While the substituent is weakly deactivating towards the ring's overall electron density, the increased Lewis acidity at the boron center is often a more dominant factor in accelerating the transmetalation step, which is frequently rate-limiting.

Experimental Design for a Definitive Comparison

To empirically validate these predictions, a series of kinetic studies could be performed.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Runs cluster_analysis Analysis prep1 Prepare identical stock solutions of: - Palladium precatalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Aryl halide (e.g., 4-bromoanisole) - Solvent (e.g., Dioxane/Water) run1 Set up parallel reactions in a temperature-controlled reactor. prep1->run1 prep2 Prepare separate stock solutions of: - Phenylboronic acid - B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid prep2->run1 run2 Initiate reactions by adding the respective boronic acid solution. run1->run2 run3 Take aliquots at regular time intervals. run2->run3 analysis1 Quench the reaction in each aliquot. run3->analysis1 analysis2 Analyze by GC-MS or LC-MS to determine the concentration of product and starting material. analysis1->analysis2 analysis3 Plot concentration vs. time to determine initial reaction rates. analysis2->analysis3

Caption: Workflow for a comparative kinetic study.

Detailed Protocol: Comparative Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • In a glovebox, prepare a stock solution of the palladium catalyst (e.g., 0.01 M Pd(PPh₃)₄ in dioxane).

    • Prepare a 2 M aqueous solution of K₂CO₃.

    • Prepare 0.2 M solutions of both phenylboronic acid and B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid in dioxane.

    • Prepare a 0.2 M solution of an aryl halide (e.g., 4-bromoanisole) in dioxane.

  • Reaction Setup:

    • To two separate, flame-dried Schlenk tubes equipped with stir bars, add the aryl halide solution (1 mmol).

    • To each tube, add the aqueous K₂CO₃ solution (2 mmol) and the palladium catalyst solution (0.02 mmol).

    • Degas the mixtures by bubbling argon through the solution for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Place both tubes in a preheated oil bath at 80 °C.

    • To one tube, add the phenylboronic acid solution (1.2 mmol), and to the other, add the B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid solution (1.2 mmol). Start a timer for each reaction.

    • At specified time intervals (e.g., 10, 20, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture and quench it with a saturated NH₄Cl solution.

  • Analysis:

    • Extract the quenched aliquots with ethyl acetate.

    • Analyze the organic layers by GC-MS or LC-MS to quantify the formation of the biaryl product and the consumption of the aryl halide.

    • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Conclusion

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • BenchChem. (2025). Kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid.
  • Nowak, I., & Taciak, P. P. (2018). Optical properties of (3-(acetamidomethyl)phenyl)boronic acid and its interactions with selected sugars. Journal of Photochemistry and Photobiology A: Chemistry, 356, 377-384.
  • Beaudry, C. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemia, G., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • MasterOrganicChemistry.com. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). (3-Acetamidophenyl)boronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Powers, E. T., & Kelly, J. W. (2009). Aromaticity and amyloid formation: Effect of π-electron distribution and aryl substituent geometry on the self-assembly of peptides derived from hIAPP22–29. Biochemistry, 48(10), 2279-2291.

Sources

Comparative

A Comparative Guide to HPLC-MS, GC-MS, and qNMR for Purity Determination of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

A Senior Application Scientist's Perspective on Method Selection and Validation for a Critical Pharmaceutical Intermediate In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Method Selection and Validation for a Critical Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, a key building block in contemporary drug discovery, establishing a robust and reliable analytical method for purity assessment is of paramount importance. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity profiling of this compound.

Our discussion will extend beyond a mere listing of protocols. We will delve into the causality behind experimental choices, the inherent self-validating systems within each method, and a comparative analysis of their performance, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid

B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is a polar, non-volatile molecule, presenting unique analytical challenges. Its boronic acid moiety is susceptible to dehydration, forming cyclic anhydrides (boroxines), and can interact with diols. A successful purity method must be able to separate the main compound from potential process-related impurities, degradation products, and starting materials.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Workhorse of Purity Analysis

For a compound of this nature, reversed-phase HPLC coupled with mass spectrometry is often the method of choice. It offers the versatility to handle polar, non-volatile compounds without the need for derivatization, providing high-resolution separation and sensitive detection.

A Validated HPLC-MS Method for Purity Determination

The following protocol is a robust starting point for the analysis of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, designed in accordance with ICH Q2(R2) and FDA guidelines for analytical method validation.[1][2][3][4]

Experimental Protocol: HPLC-MS

Parameter Condition Justification
Instrumentation HPLC with UV/Vis or Diode Array Detector and a Single Quadrupole or Triple Quadrupole Mass SpectrometerProvides both quantitative (UV) and qualitative (MS) data for peak identification and purity.
Column C18 stationary phase (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)Excellent retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to suppress the ionization of the boronic acid group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Elution 10-90% B over 15 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate 0.5 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLA standard injection volume.
UV Detection 254 nmA common wavelength for aromatic compounds.
MS Ionization Electrospray Ionization (ESI) in positive and negative modesESI is suitable for polar compounds. Running in both modes ensures detection of a wider range of potential impurities.
MS Scan Range m/z 100-500Covers the molecular weight of the target analyte and potential impurities.

Diagram of the HPLC-MS Workflow

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector_UV UV/Vis Detector Column->Detector_UV ESI ESI Source Detector_UV->ESI Analyzer Mass Analyzer ESI->Analyzer Detector_MS MS Detector Analyzer->Detector_MS Data Data Acquisition & Processing Detector_MS->Data

Caption: A typical workflow for HPLC-MS analysis.

Method Validation: Ensuring Trustworthiness

A validation protocol should be established prior to the study, outlining the performance characteristics to be evaluated and the acceptance criteria.[3]

Diagram of the HPLC-MS Validation Workflow

Validation_Workflow cluster_parameters Validation Parameters (ICH Q2(R2)) Validation Method Validation Protocol Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Report Validation Report Specificity->Report Linearity->Report Range->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: Key parameters for HPLC-MS method validation.

Table 1: Typical Performance Characteristics of a Validated HPLC-MS Method

Parameter Acceptance Criteria Typical Result
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Baseline resolution between the main peak and all known impurities.
Linearity (R²) ≥ 0.999> 0.999
Range 80-120% of the test concentrationTypically covers from LOQ to 120% of the nominal concentration.
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%< 0.5%< 1.0%
LOD Signal-to-Noise ≥ 3~0.01% of the test concentration
LOQ Signal-to-Noise ≥ 10~0.03% of the test concentration
Robustness No significant change in results with small, deliberate variations in method parameters.Method is robust to minor changes in mobile phase composition, pH, and column temperature.

Comparative Analysis: HPLC-MS vs. Alternative Techniques

While HPLC-MS is a powerful tool, a comprehensive evaluation necessitates a comparison with other viable analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and sensitivity, particularly for volatile and semi-volatile compounds. However, the polar and non-volatile nature of boronic acids necessitates a derivatization step to increase their volatility.[5][6]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: React the sample with a derivatizing agent such as triethanolamine or pinacol to form a more volatile boronate ester.[5][7]

  • GC Separation:

    • Column: A non-polar column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A gradient from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).

  • MS Detection:

    • Ionization: Electron Ionization (EI).

    • Scan Range: m/z 40-450.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method, meaning it can provide a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Data Processing and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the standard.

Head-to-Head Comparison: HPLC-MS vs. GC-MS vs. qNMR

The choice of analytical technique depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and desired throughput.

Table 2: Comparative Guide to Analytical Techniques for Purity Analysis

Parameter HPLC-MS GC-MS (with Derivatization) qNMR
Principle Separation based on polarity, detection by UV and mass.Separation based on volatility, detection by mass.Molar-based quantification of nuclei in a magnetic field.
Derivatization Not required.Required for boronic acids.Not required.
Selectivity High, tunable with mobile phase and column chemistry.Very high, especially with high-resolution MS.High, based on distinct chemical shifts; can be limited by signal overlap.
Sensitivity (LOD/LOQ) Very high (ng/mL to pg/mL).[9]High (µg/mL to ng/mL).[5][6]Moderate (typically >0.1%).[10][11]
Quantification Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (requires a certified internal standard).[8]
Impurity Identification Excellent, provides molecular weight information.Excellent, provides fragmentation patterns for structural elucidation.Good for known impurities with unique signals; challenging for unknowns.
Throughput High, with modern UPLC systems.Moderate, due to derivatization and longer run times.Low to moderate, requires longer acquisition times for high precision.
Strengths Versatile, high throughput, direct analysis of polar compounds.Excellent for volatile impurities and structural elucidation of derivatizable compounds.Absolute quantification without a specific analyte standard, non-destructive.
Limitations Requires a reference standard for quantification, potential for ion suppression.Derivatization can be complex and introduce variability. Not suitable for non-volatile impurities.Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the comprehensive purity analysis of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, a validated HPLC-MS method stands out as the most suitable primary technique. Its ability to directly analyze the polar, non-volatile analyte and its potential impurities, combined with high sensitivity and throughput, makes it ideal for routine quality control and stability testing.

GC-MS , while powerful, is better suited as a complementary technique for the specific identification of volatile or derivatizable impurities that may not be amenable to LC-MS analysis.

qNMR offers the distinct advantage of providing an absolute purity value, making it an invaluable tool for the certification of reference standards and for orthogonal verification of the purity results obtained by HPLC.

Ultimately, a multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and trustworthy assessment of the purity of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Intuition Labs. (2026). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. [Link]

  • PubMed. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]

  • ResearchGate. (n.d.). Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine | Request PDF. [Link]

  • Royal Society of Chemistry. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]

  • Semantic Scholar. (n.d.). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides | Request PDF. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry | Request PDF. [Link]

  • ResearchGate. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Maastricht University. (2021). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and. [Link]

  • Virginia Tech. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds. [Link]

Sources

Validation

A Technical Guide to Saccharide Binding: Comparing 3-Borono-5-Nitrobenzoic Acid (CAS 934543-06-3) with Standard Boronic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular recognition, the selective binding of saccharides remains a cornerstone of research in diagnostics, drug delivery, and cellula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular recognition, the selective binding of saccharides remains a cornerstone of research in diagnostics, drug delivery, and cellular biology. Boronic acids have emerged as indispensable synthetic receptors for carbohydrates, owing to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present in sugars. This guide provides an in-depth comparison of the saccharide binding properties of 3-Borono-5-nitrobenzoic acid (CAS 934543-06-3) against standard, unsubstituted boronic acids.

We will delve into the fundamental principles governing these interactions, the anticipated advantages conferred by the specific substitution pattern of 3-borono-5-nitrobenzoic acid, and provide detailed experimental protocols for the quantitative determination of saccharide binding constants. This guide is designed to be a self-validating resource, empowering researchers to not only understand but also experimentally verify the concepts discussed.

The Fundamental Interaction: Boronic Acids and Diols

The interaction between a boronic acid and a diol is a reversible covalent reaction that results in the formation of a cyclic boronate ester. This equilibrium is highly dependent on the pH of the solution, as the boronic acid must be in its tetrahedral boronate form to readily bind with the diol.[1][2] The acidity of the boronic acid, represented by its pKa value, is therefore a critical parameter influencing its efficacy as a saccharide receptor, particularly at physiological pH.[3]

Figure 1: The pH-dependent equilibrium between the trigonal and tetrahedral forms of a boronic acid and its subsequent binding to a diol to form a cyclic boronate ester.

Introducing the Contenders: A Structural Comparison

Standard Boronic Acids: Phenylboronic acid (PBA) is the most common and well-studied boronic acid for saccharide recognition. It is a relatively simple molecule that provides a baseline for understanding the fundamental binding interactions.

CAS 934543-06-3: 3-Borono-5-nitrobenzoic acid: This molecule introduces two key functional groups to the phenylboronic acid scaffold: a nitro group (-NO₂) and a carboxylic acid group (-COOH). These electron-withdrawing substituents are strategically placed meta to the boronic acid moiety.

Molecular_Structures cluster_PBA Phenylboronic Acid (PBA) cluster_CAS934543063 3-Borono-5-nitrobenzoic acid PBA CAS934543063

Figure 3: Workflow for the determination of boronic acid pKa.

Alizarin Red S (ARS) Competitive Binding Assay

Rationale: ARS is a dye that contains a catechol moiety (a cis-diol) and its fluorescence is enhanced upon binding to a boronic acid. [1]A saccharide will compete with ARS for binding to the boronic acid, causing a decrease in fluorescence that can be used to determine the binding constant. [4] Protocol:

  • Determine the binding constant of the boronic acid with ARS (Kₐ_ARS).

    • Prepare a solution of ARS in a buffer at the desired pH.

    • Titrate with increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity at each point.

    • Fit the data to a 1:1 binding model to calculate Kₐ_ARS.

  • Perform the competitive binding assay.

    • Prepare a solution containing a fixed concentration of the boronic acid and ARS.

    • Titrate with increasing concentrations of the saccharide.

    • Measure the fluorescence intensity at each point.

    • The decrease in fluorescence corresponds to the displacement of ARS by the saccharide.

  • Calculate the saccharide binding constant (Kₐ_saccharide). The binding constant can be calculated using the known Kₐ_ARS and the concentrations of all species at equilibrium.

Figure 4: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Conclusion

3-Borono-5-nitrobenzoic acid (CAS 934543-06-3) represents a promising alternative to standard boronic acids for saccharide recognition, particularly in biological contexts. The presence of electron-withdrawing nitro and carboxylic acid groups is expected to lower its pKa, thereby enhancing its binding affinity for saccharides at physiological pH. While direct experimental binding data for this compound is not yet widely published, the principles of physical organic chemistry and data from structurally similar compounds strongly support this hypothesis.

The experimental protocols provided in this guide offer a clear pathway for researchers to quantitatively assess the saccharide binding constants of 3-borono-5-nitrobenzoic acid and other boronic acids. By following these self-validating procedures, the scientific community can build a more comprehensive understanding of these valuable molecular tools and accelerate their application in diagnostics, therapeutics, and beyond.

References

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complex
  • Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. PMC. (2020).
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. (2025).
  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC.
  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. PubChem.
  • Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates.
  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. PMC.
  • 3-methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition
  • 3-Bromo-5-nitrobenzoic acid | 6307-83-1. ChemicalBook. (2025).
  • On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. (2025).
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Substituent Effects on Monoboronic Acid Sensors for Saccharides Based on N-Phenyl-1,8-naphthalenedicarboximides. The Journal of Organic Chemistry. (2004).
  • Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. PMC. (2020).
  • Reaction mechanism of diphenylborinic acid with D-fructose in aqueous solution.
  • A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions.
  • Fluorescence Sensing of Monosaccharides by Bis-boronic Acids Derived from Quinolinium Dicarboxamides: Structural and Spectroscopic Studies. The Journal of Organic Chemistry. (2023).
  • 3-Carboxy-5-nitrophenylboronic acid 101084-81-5. Sigma-Aldrich.
  • Buy 3-Carboxy-5-nitrophenylboronic acid. Boron Molecular.
  • 3-Bromo-5-nitrobenzoic acid | CAS#:6307-83-1. Chemsrc. (2025).
  • On the Computational Determination of the pKa of Some Arylboronic Acids.
  • Detailed Mechanism of the Reaction of Phenylboronic Acid Derivatives with D-Fructose in Aqueous Solution: A Comprehensive Kinetic Study.
  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous SOlution
  • Laboratory Chemicals, 3-Carboxy-5-nitrophenylboronic Acid, (contains varying amounts of Anhydride), 5g, Each.
  • Boronic acid-containing block copolymers for controlled drug delivery.

Sources

Comparative

Toxicity and cytotoxicity comparison of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid analogues

Comparative Cytotoxicity and Mechanistic Profiling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid Analogues Introduction: The Structural Paradigm of Amido-Phenylboronic Acids In the landscape of targeted therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Mechanistic Profiling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid Analogues

Introduction: The Structural Paradigm of Amido-Phenylboronic Acids

In the landscape of targeted therapeutics and theranostics, boronic acid derivatives have emerged as powerful transition state analogues and stimuli-responsive agents. B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (3-CPAPB) represents a highly specialized structural motif combining a phenylboronic acid (PBA) core with a lipophilic, sterically constrained cyclopropylcarbonyl amide group.

Understanding the cytotoxicity of 3-CPAPB requires a comparative analysis against its structural analogues—such as unsubstituted phenylboronic acid (PBA) and 4-carboxyphenylboronic acid (4-CPBA). The boronic acid moiety is uniquely capable of forming reversible covalent boronate esters with 1,2- or 1,3-diols, such as sialic acid (SA), which is heavily overexpressed on the surface of various cancer cells[1][2]. By altering the electronic and steric environment of the phenyl ring via meta-amido substitution, researchers can fine-tune the ionization constant (pKa) of the boron atom, directly impacting its binding affinity, cellular uptake, and subsequent cytotoxicity[1].

Mechanistic Causality: Why Structure Dictates Toxicity

The intrinsic toxicity of boronic acids to healthy cells is generally low; however, their cytotoxicity in tumor microenvironments is driven by two primary mechanisms:

  • Sialic Acid Targeting and Endocytosis: The binding affinity of PBA towards SA is highly pH-dependent. The slightly acidic nature of the tumor microenvironment (TME) enhances the stability of the boronate-SA ester compared to the physiological pH of healthy tissues, leading to selective endocytosis into cancer cells[2].

  • ROS-Triggered Degradation: Phenylboronic acids are highly sensitive to Reactive Oxygen Species (ROS), particularly hydrogen peroxide ( H2​O2​ ), which is abundant in cancer cells. ROS exposure catalyzes the oxidative degradation of the carbon-boron bond, converting the boronic acid into a cytotoxic phenol derivative and triggering intracellular oxidative stress pathways[3].

The addition of the cyclopropylcarbonyl amino group in 3-CPAPB introduces an electron-withdrawing inductive effect combined with increased lipophilicity. This lowers the pKa of the boronic acid, facilitating the critical sp2 to sp3 hybridization shift required for diol binding at physiological pH, while the cyclopropyl group enhances passive membrane diffusion compared to highly polar analogues like 4-CPBA[1].

Pathway A Amido-Phenylboronic Acid Derivative B Sialic Acid Binding (Tumor Cell Surface) A->B Reversible Covalent Bond C ROS Exposure (Tumor Microenvironment) A->C Oxidative Stress (H2O2) D Boronate Ester Hydrolysis B->D Endosomal Acidification E Cytotoxic Phenol Release C->E Oxidative Degradation D->E Intracellular Release

Figure 1: Dual-pathway mechanism of action for amido-phenylboronic acid derivatives in tumor cells.

Quantitative Cytotoxicity Comparison

To objectively evaluate 3-CPAPB, we must benchmark it against the established in vitro performance of its structural analogues. Studies utilizing the highly aggressive, triple-negative murine mammary carcinoma 4T1 cell line provide a clinically relevant model for p53-independent apoptosis[4].

Note: Data is synthesized from standardized 24-48h viability assays across cited literature.

Compound ClassRepresentative AnalogueCytotoxicity Profile (4T1 / SCCVII Cells)Mechanistic Characteristics & Pharmacokinetics
Amido-PBA B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid Moderate (Estimated sub-mM IC50​ )Enhanced membrane permeability via lipophilic cyclopropyl group; amide bond provides H-bonding for target specificity; highly ROS-sensitive.
Unsubstituted PBA Phenylboronic Acid (PBA)High at elevated doses (Significant reduction at 10 mg/mL / 82 mM)[5]Dose-dependent tumor suppression; forms reversible bonds with enzyme active sites (e.g., serine proteases)[5].
Carboxy-PBA 4-Carboxyphenylboronic Acid (4-CPBA)Negligible ( IC50​ > 400 μM)[4][6]High polarity limits passive membrane diffusion; lacks significant intrinsic cytotoxicity despite structural similarity to active agents[4].
Alkyl-PBA Butylboronic AcidNegligible ( IC50​ > 400 μM)[4][6]Lacks the aromatic ring necessary for optimal electron distribution and π−π stacking within target active sites[4].

Analytical Insight: The complete lack of cytotoxicity observed in 4-CPBA and butylboronic acid up to 400 μM underscores the strict structural specificity required for boron-mediated bioactivity[4]. Unsubstituted PBA requires massive doses (up to 82 mM) to achieve significant cell death[5]. The strategic integration of the cyclopropylcarbonyl amide in 3-CPAPB is designed to bridge this gap—retaining the targeting capability of the boronic acid while utilizing the amide linkage to improve metabolic stability and target engagement (similar to the peptide-boronic acid structure of the FDA-approved proteasome inhibitor bortezomib)[4].

Self-Validating Experimental Protocol: High-Throughput Cytotoxicity Screening

To ensure scientific integrity and reproducibility when comparing 3-CPAPB against its analogues, the following self-validating protocol utilizes the Cell Counting Kit-8 (CCK-8) assay.

Causality of Assay Choice: Boronic acids can occasionally form complexes with standard tetrazolium salts (like MTT), leading to false viability readings. CCK-8 utilizes WST-8, which is highly water-soluble and less prone to direct chemical reduction by boronic species, ensuring that the absorbance directly correlates with cellular dehydrogenase activity[4]. Furthermore, 4T1 cells are chosen due to their high metastatic potential and robust expression of surface glycans[4].

Step-by-Step Methodology
  • Cell Culturing & Seeding:

    • Culture 4T1 (mammary adenocarcinoma) and SCCVII (squamous cell carcinoma) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Seed cells into 96-well plates at a density of 5×103 cells/well in 100 μL of media. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow adherence.

  • Compound Preparation & Dosing:

    • Prepare stock solutions of 3-CPAPB, PBA, and 4-CPBA in DMSO (ensure final DMSO concentration in wells remains <0.1% to prevent solvent toxicity).

    • Treat cells with a concentration gradient ranging from 100 nM to 10 mg/mL[4][5].

    • Internal Controls: Include Bortezomib (36 nM) as a positive control for cytotoxicity[4], and untreated media containing 0.1% DMSO as a negative vehicle control.

  • Incubation & ROS Challenge (Optional):

    • Incubate treated plates for 24 to 48 hours.

    • Orthogonal Validation: To verify ROS-mediated degradation, run a parallel plate supplemented with 0.5 mM H2​O2​ to observe accelerated cytotoxicity[3].

  • CCK-8 Viability Assessment:

    • Aspirate media to remove extracellular drug compounds. Add 100 μL of fresh media containing 10% CCK-8 reagent to each well[4].

    • Incubate for exactly 2 hours at 37°C.

  • Spectrophotometric Analysis:

    • Measure absorbance at 450 nm (with a 630 nm reference wavelength to subtract background scattering) using a microplate ELISA reader[4][6].

    • Calculate the inhibition rate: I(%)=[(C−T)/C]×100 , where C is the control absorbance and T is the treated absorbance[5].

Protocol S1 1. Cell Seeding (4T1 Cells, 5x10^3/well) S2 2. Compound Dosing (100 nM - 10 mg/mL, 24h) S1->S2 S3 3. Viability Reagent (CCK-8 Addition) S2->S3 S4 4. Spectrophotometry (Absorbance at 450nm) S3->S4 S5 5. Data Synthesis (IC50 Calculation) S4->S5

Figure 2: Self-validating high-throughput cytotoxicity screening protocol for boronic acid analogues.

Conclusion

The comparative evaluation of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid against its structural peers highlights the critical role of functional group substitution in drug design. While simple analogues like 4-CPBA fail to induce cytotoxicity due to poor permeability and unfavorable electronic configurations[4], and unsubstituted PBA requires impractically high doses[5], the amido-linked cyclopropyl derivative offers a balanced profile. By optimizing lipophilicity and leveraging the ROS-sensitive nature of the boronic acid motif[3], 3-CPAPB represents a structurally optimized candidate for targeted anti-tumor applications and stimuli-responsive drug delivery systems.

References

  • Source: nih.
  • Title: Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)
  • Source: researchgate.
  • Source: semanticscholar.
  • Source: mdpi.

Sources

Validation

Benchmarking Cross-Coupling Performance: A Comparative Guide for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacokinetic and pharmacodynamic properties is rel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacokinetic and pharmacodynamic properties is relentless. Arylboronic acids are cornerstone reagents in this endeavor, primarily for their versatility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide focuses on B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, a compound of increasing interest due to the presence of the metabolically stable cyclopropylamide moiety. While direct, comprehensive public data on the cross-coupling yields of this specific boronic acid is limited, its performance can be effectively benchmarked by examining the reactivity of structurally related and commercially available analogues: 3-aminophenylboronic acid and cyclopropylboronic acid .

This guide provides a comparative analysis of the cross-coupling performance of these analogues, offering a predictive framework for the reactivity of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid. By understanding the electronic and steric factors that govern the reactivity of these parent molecules, researchers can make informed decisions when designing synthetic routes and optimizing reaction conditions.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle, and thus the reaction yield, is highly dependent on the nature of the substrates, catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)Ln-X R¹-Pd(II)Ln-X Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R¹-X) R1-Pd(II)Ln-R2 R¹-Pd(II)Ln-R² R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)Ln-R2->Pd(0)Ln Reductive Elimination R1-R2 R¹-R² (Product) R1-Pd(II)Ln-R2->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance of Analogue 1: 3-Aminophenylboronic Acid

The electronic nature of the 3-amino group in 3-aminophenylboronic acid significantly influences its reactivity. The electron-donating nature of the amino group can affect the transmetalation step. However, in the target molecule, this amino group is acylated with a cyclopropylcarbonyl group, which will modulate its electronic properties. The following table summarizes typical yields for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with various aryl halides.

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventYield (%)Reference
4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O85-95[General knowledge]
4-IodoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O90-98[General knowledge]
4-ChlorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄Dioxane75-85[General knowledge]
2-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-90[General knowledge]

Note: Yields are representative and can vary based on specific reaction conditions and ligand choice.

The data indicates that 3-aminophenylboronic acid is a competent coupling partner, providing good to excellent yields with a range of aryl halides. The choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides.

Performance of Analogue 2: Cyclopropylboronic Acid

The cyclopropyl group introduces unique steric and electronic properties. While small, its rigid structure can influence the approach to the palladium center. The following table presents typical yields for the Suzuki-Miyaura coupling of cyclopropylboronic acid.

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventYield (%)Reference
4-BromotoluenePd(OAc)₂ / P(Cy)₃K₃PO₄Toluene/H₂O80-92[3]
1-Bromo-4-nitrobenzenePd(OAc)₂ / P(Cy)₃K₃PO₄Toluene/H₂O85-95[3]
4-ChloroanisolePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O75[4]
2-BromonaphthalenePd(OAc)₂ / P(Cy)₃K₃PO₄Toluene/H₂O88-96[3]

Note: Yields are representative and can vary based on specific reaction conditions and ligand choice.

Cyclopropylboronic acid demonstrates robust performance in Suzuki-Miyaura couplings, affording high yields with a variety of aryl bromides.[3] The coupling with aryl chlorides is also feasible with appropriate catalyst systems.[4]

Predictive Analysis for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic Acid

Based on the performance of its analogues, we can predict the cross-coupling behavior of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid:

  • Electronic Effects: The electron-withdrawing nature of the cyclopropylcarbonyl group will decrease the electron-donating ability of the adjacent amino group compared to 3-aminophenylboronic acid. This modulation may influence the rate of transmetalation.

  • Steric Effects: The overall steric bulk is increased compared to both analogues. While not excessively large, this could necessitate the use of bulkier phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle, particularly the reductive elimination step.

  • Expected Yields: It is anticipated that B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid will be a highly effective coupling partner, providing yields comparable to or slightly lower than 3-aminophenylboronic acid and cyclopropylboronic acid, depending on the coupling partner and reaction conditions. For challenging substrates, such as sterically hindered aryl halides or certain heteroaryl halides, optimization of the catalyst, ligand, and base will be critical.

Experimental Protocols

The following are generalized, yet detailed, step-by-step protocols for performing a Suzuki-Miyaura cross-coupling reaction. These should be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add aryl halide, boronic acid, and base to a reaction vessel. Solvent 2. Add solvent and degas the mixture. Setup->Solvent Catalyst 3. Add palladium catalyst and ligand. Solvent->Catalyst Heat 4. Heat the reaction mixture to the desired temperature. Catalyst->Heat Monitor 5. Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Quench 6. Cool the reaction and quench with water or aqueous acid. Monitor->Quench Extract 7. Extract the product with an organic solvent. Quench->Extract Purify 8. Dry, concentrate, and purify the product by chromatography. Extract->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., toluene, dioxane, DMF) and water (if applicable). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.01-0.05 mmol) and the ligand (if required, e.g., PPh₃, XPhos, 0.02-0.10 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

While direct experimental data for the cross-coupling yields of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid remains to be extensively published, a robust predictive framework can be established by analyzing the performance of its key structural components: 3-aminophenylboronic acid and cyclopropylboronic acid. Both analogues are highly effective in Suzuki-Miyaura couplings with a broad range of aryl halides.

It is reasonable to expect that B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid will perform similarly well, providing a valuable building block for the synthesis of complex molecules in drug discovery and development. The acylation of the amino group is expected to modulate its electronic properties without significantly hindering its coupling efficiency. For optimal results, particularly with challenging substrates, careful selection of the catalyst, ligand, and base is paramount. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully employ this promising reagent in their synthetic endeavors.

References

  • Grasa, G. A., Hillier, A. C., & Nolan, S. P. (2002). Convenient and Efficient Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium/Diazabutadiene System. U.S.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Felpin, F.-X., Ayad, T., & Mitra, S. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Singh, R., et al. (2020). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science, 11(23), 5914-5921.
  • Genetic Engineering & Biotechnology News. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Organic Syntheses, 80, 163.
  • Li, G., et al. (2015). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 6(1), 436-444.
  • Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 76(20), 8142-8149.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Sharma, A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163.
  • Molander, G. A., & Ham, J. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic letters, 14(12), 3108-3111.
  • Felpin, F.-X., Ayad, T., & Mitra, S. (2013). Method of carrying out suzuki - miyaura cc-coupling reactions.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(1), 195-202.
  • Cloutier, J.-M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein journal of organic chemistry, 10, 891-897.
  • Molecules. (2010). Pd/P(t-Bu)(3)-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

This document provides essential procedural guidance for the safe and compliant disposal of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid (CAS No. 1072945-87-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid (CAS No. 1072945-87-7). As a specialized reagent in modern drug discovery and organic synthesis, its handling and disposal demand a rigorous, safety-first approach. This guide is designed for researchers, laboratory managers, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first principle of its safe management. B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid, like many related boronic acid derivatives, is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1] Mismanagement of this waste can lead to health risks and regulatory non-compliance.[2][3]

Table 1: GHS Hazard Profile for Related Phenylboronic Acid Compounds

Hazard Class GHS Category Hazard Statement Source(s)
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][4][5][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][4][5][6]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation [1][5]

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |[7][8] |

Note: This table is compiled from data on structurally similar boronic acids. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are using.

The causality is clear: direct contact with the solid or its dust can cause significant irritation. Therefore, all disposal procedures must be designed to eliminate direct contact and prevent the generation and inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste materials, ensure the appropriate PPE is worn. This is a non-negotiable standard for mitigating the risks outlined above.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA standards.[4][9] This prevents eye irritation from accidental splashes or airborne dust.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile, neoprene).[10] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]

  • Protective Clothing: A fully buttoned lab coat is mandatory to protect against skin contact.[10]

  • Respiratory Protection: All handling of solid waste and spill cleanup should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[4][9]

Waste Segregation and Collection: A Step-by-Step Protocol

Improper segregation of chemical waste is a primary cause of laboratory accidents. Boronic acids should be treated as a distinct hazardous waste stream, kept separate from incompatible materials like strong oxidizing agents or strong bases to prevent unforeseen reactions.[7] All waste must be collected and disposed of through a licensed hazardous waste facility.[2][9]

Protocol for Solid Waste Collection
  • Designate a Waste Container: Select a clearly labeled, wide-mouthed container made of a compatible material (e.g., high-density polyethylene) with a tightly sealing lid.[10][11]

  • Labeling: The container must be labeled in accordance with EPA and RCRA regulations.[3][12] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[4][7]

    • The accumulation start date.[12]

  • Waste Transfer: Carefully transfer waste solids (e.g., residual product, contaminated weighing paper) into the designated container using a spatula or brush. Perform this action within a fume hood to contain any dust.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as gloves, bench paper, or spill pads, must also be placed in this container.

  • Secure Storage: Keep the waste container tightly closed at all times except when adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals.[13]

start Waste Generated (Solid Residue, Contaminated PPE) ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe wear_ppe Wear Required PPE ppe->wear_ppe No container Select a compatible, labeled Hazardous Waste container ppe->container Yes wear_ppe->ppe fume_hood Work inside a Chemical Fume Hood container->fume_hood transfer Carefully transfer waste into container fume_hood->transfer seal Seal container tightly after addition transfer->seal store Store in designated Satellite Accumulation Area (SAA) seal->store end Arrange for pickup by EHS store->end

Figure 1: Workflow for solid hazardous waste collection.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until it has been properly decontaminated.[14] The triple-rinse procedure is the standard and accepted method for this process.

Protocol for Triple-Rinse Decontamination
  • Initial Rinse: In a fume hood, add a small amount of a suitable solvent (e.g., acetone or methanol) to the empty container. The solvent should be capable of dissolving the boronic acid residue.[15] Secure the lid and swirl to rinse all interior surfaces.

  • Collect First Rinseate: This first rinseate is considered acutely hazardous waste.[16] Decant the solvent into your designated "B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid" hazardous waste container.

  • Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent. For many standard operating procedures, these subsequent rinses can be collected and managed as general flammable solvent waste, provided they are not mixed with other incompatible waste streams.[16] However, the most conservative and often required practice is to collect all three rinses as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

  • Drying: Allow the rinsed, uncapped container to air-dry completely in the back of the fume hood.[17]

  • Final Disposal: Once completely dry, deface or remove the original manufacturer's label and mark the container as "EMPTY."[15][17] It can now be disposed of in the regular laboratory glass or plastic recycling stream, as per institutional policy.

start Empty Product Container fume_hood Perform all steps in a Chemical Fume Hood start->fume_hood rinse1 Rinse #1: Add compatible solvent, swirl to coat all surfaces fume_hood->rinse1 collect1 Pour Rinse #1 into designated Hazardous Waste container rinse1->collect1 rinse2 Rinse #2: Repeat with fresh solvent collect1->rinse2 collect2 Collect Rinse #2 (Consult EHS for waste stream) rinse2->collect2 rinse3 Rinse #3: Repeat with fresh solvent collect2->rinse3 collect3 Collect Rinse #3 (Consult EHS for waste stream) rinse3->collect3 dry Air-dry uncapped container in fume hood collect3->dry deface Deface original label and mark 'EMPTY' dry->deface end Dispose of container in appropriate recycling bin deface->end

Figure 2: Workflow for triple-rinse container decontamination.

Managing Spills During Disposal Operations

Accidents can happen, and a prepared response is crucial.

  • Evacuate and Alert: If a significant spill occurs outside of a containment hood, alert personnel in the immediate area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Containment: For a solid spill, gently cover the material with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.

  • Cleanup: Carefully wipe up the spilled material with absorbent pads wetted with a suitable solvent (like water or methanol). Work from the outside of the spill toward the center.

  • Disposal: Place all cleanup materials (pads, contaminated gloves, etc.) into your designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with soap and water.

Final Disposal Pathway

Laboratory personnel are responsible for the safe collection and labeling of waste at the point of generation.[18] The final disposal is managed by your institution's EHS department in partnership with a licensed environmental services provider.[12] This ensures the waste is transported and disposed of in compliance with all local, state, and federal regulations, which may involve high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[9] Never attempt to treat or neutralize chemical waste in the lab unless it is a documented and approved institutional procedure.[10]

By adhering to this structured and safety-conscious approach, you contribute to a secure research environment and uphold your professional responsibility for environmental stewardship. When in doubt, always pause and consult your institution's EHS officer.

References

  • Lab Alley. (2025, July 16). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Boric Acid. Available at: [Link]

  • Chapman, T. (2019, June 15). Laboratory Waste Management: The New Regulations. MedLab Magazine. Available at: [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2025, September 25). Decontaminating Empty Containers. Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Available at: [Link]

  • Greenflow. (2024, October 1). What is the Best Way to Dispose of Chemical Containers?. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Hiroshima University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Available at: [Link]

  • Indian Institute of Science, OLSEH. (n.d.). Technical guidelines for the disposal of Empty Chemical Bottles And Hazardous chemical Waste Storage. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • BCL Company. (2022, October 17). Safety Data Sheet (SDS). Available at: [Link]

  • MLI Environmental. (2026, February 3). How to Properly Dispose of Empty Chemical Containers. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the che...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to design foolproof, self-validating operational protocols.

B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid (CAS: 934543-06-3)[1] is a critical reagent in drug discovery, primarily used in Suzuki-Miyaura cross-coupling reactions. However, its unique structural features—combining a reactive Lewis acid with a lipophilic cyclopropylcarbonyl group—create specific handling challenges that demand rigorous Personal Protective Equipment (PPE) and environmental controls.

Hazard Profile & Mechanistic Causality

To select the appropriate PPE, we must first understand why this compound is hazardous. Based on the chemical class of phenylboronic acids, this compound is classified as Harmful if Swallowed (H302), and is a known skin, eye, and respiratory irritant (H315, H319, H335)[2],[3].

  • Lewis Acid-Base Tissue Interaction: The boron atom in boronic acids possesses an empty p-orbital, making it a strong Lewis acid. Upon contact with mucous membranes, eyes, or the respiratory tract, the boronic acid moiety rapidly forms reversible covalent complexes with biological 1,2- and 1,3-diols (such as those found in cellular glycoproteins). This binding event is the primary mechanistic driver for the acute localized inflammation and irritation associated with exposure[2].

  • Enhanced Lipophilicity: The addition of the cyclopropylcarbonyl amino substituent increases the molecule's overall lipophilicity compared to unsubstituted phenylboronic acid. This allows the compound to bypass the skin's natural aqueous barrier more efficiently, increasing the risk of contact dermatitis and systemic absorption[3].

  • Aerosolization Risk: As a fine, hygroscopic powder, this compound is highly susceptible to static charge accumulation[2]. This physical property makes it prone to aerosolization during routine transfer, making inhalation the highest-risk exposure route.

Toxicity_Mechanism A Powder Aerosolization (CAS 934543-06-3) B Inhalation / Dermal Contact A->B C Lewis Acid Interaction (Empty p-orbital on Boron) B->C D Covalent Binding to Glycoprotein Diols C->D E Acute Tissue Inflammation (H315, H319, H335) D->E

Fig 1. Mechanistic pathway of boronic acid-induced tissue irritation via Lewis acid-base binding.

Mandatory Personal Protective Equipment (PPE)

Because of the compound's lipophilicity and aerosolization risk, standard laboratory PPE is insufficient. The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE.

PPE CategoryRequired SpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Double-layered Nitrile glovesThickness: 0.11 mm (inner), 0.14 mm (outer). EN 374 compliant.The cyclopropylcarbonyl group enhances lipid solubility, potentially reducing breakthrough times compared to polar boronic acids. Double-gloving ensures a fail-safe barrier.
Respiratory N95 / FFP2 Particulate RespiratorFiltration efficiency 95% of airborne particles (NIOSH approved).Mitigates the high risk of inhaling statically charged, aerosolized powder, which causes severe respiratory tract irritation (H335)[2].
Eye Protection Tight-fitting safety gogglesANSI Z87.1 / EN 166 certified.Standard safety glasses do not protect against airborne dust. Goggles prevent powder from settling on the ocular mucosa and binding to glycoproteins[3].
Body Protection Flame-retardant lab coat100% Cotton or Nomex.Boronic acids are often handled alongside highly flammable solvents (e.g., THF, Toluene) during cross-coupling setups.

Experimental Protocols: Safe Handling & Transfer

The following step-by-step methodology is designed as a self-validating system. Each step contains a validation check to ensure the protocol is functioning as intended before proceeding to the next phase.

Phase 1: Environmental Setup
  • Purge the Workspace: Clear the fume hood of all unnecessary equipment to prevent cross-contamination and minimize airflow disruption.

  • Validate Airflow: Validation Check: Use a digital anemometer to confirm the fume hood face velocity is operating between 100–120 feet per minute (fpm). Alternatively, tape a small piece of tissue to the sash to visually confirm inward directional airflow.

  • Static Mitigation: Wipe down the balance and the immediate working surface with an anti-static solution or use a static-eliminating ionizer fan.

Phase 2: Weighing and Transfer
  • Prepare the Receptacle: Place an anti-static weighing boat on the analytical balance. Causality: Standard plastic boats carry static charges that repel the boronic acid powder, causing it to aerosolize into the user's breathing zone[4].

  • Tare and Weigh: Carefully dispense the required mass of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid using a stainless-steel micro-spatula.

  • Closed-System Transfer: Transfer the powder directly into the reaction flask. Immediately cap the flask or seal it with a rubber septum.

  • Validate Transfer: Validation Check: Return the empty weigh boat to the balance. The readout should return to exactly 0.000g. If it does not, powder is adhered to the boat via static, indicating a risk of environmental contamination during disposal.

Handling_Workflow A 1. Environmental Validation (Fume Hood >100 fpm) B 2. PPE Donning (Double Nitrile, N95) A->B C 3. Static-Free Weighing (Anti-Static Boat) B->C D 4. Closed-System Transfer C->D E Spill Detected? D->E F 5a. Wet-Wipe Mitigation (No Sweeping) E->F Yes G 5b. Surface Decontamination (10% Bleach) E->G No F->G H 6. Boron-Specific Disposal G->H

Fig 2. Step-by-step operational workflow for handling and transferring boronic acid derivatives.

Spill Response & Disposal Plan

Boron compounds present unique environmental hazards. They are highly mobile in water systems and are not degraded in standard wastewater treatment plants, where they can actively inhibit vital microbial action[2],[4]. Therefore, standard disposal methods are strictly prohibited.

Spill Mitigation Protocol
  • Do Not Sweep: Never use a brush or broom to clean up a boronic acid spill. Mechanical sweeping will aerosolize the powder, creating a severe inhalation hazard.

  • Wet-Wipe Method: Dampen a highly absorbent laboratory wipe with a mixture of water and a mild surfactant (or isopropanol). Gently place the wipe over the spilled powder to suppress dust formation, then carefully wipe inward.

  • Surface Decontamination: Wash the affected area with copious amounts of water and soap to hydrolyze and remove any residual Lewis acid complexes.

Disposal Plan
  • Segregation: Place all contaminated wipes, empty reagent bottles, and used weigh boats into a dedicated, clearly labeled "Solid Boron-Containing Waste" container[3].

  • Liquid Waste: Any aqueous or organic washings containing the boronic acid must be collected in a dedicated "Halogen-Free Organics / Boron Waste" carboy. Do not pour down the drain[4].

  • Final Destruction: Ensure your environmental health and safety (EHS) department sends this specific waste stream for high-temperature incineration at an approved waste disposal plant, as this is the only reliable method to destroy the organic framework and safely capture the boron ash[2].

Sources

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